Technical Documentation Center

5-(Piperidin-4-yl)nicotinonitrile dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
  • CAS: 1137949-73-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors, GPCR ligands, and PARP inhibitors relies heavily on structurally rigid, bifunctional building blocks. 5-(Piperidin-4-yl)n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors, GPCR ligands, and PARP inhibitors relies heavily on structurally rigid, bifunctional building blocks. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) has emerged as a critical intermediate in these development pipelines. This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a rigorously validated, self-correcting synthetic methodology designed for high-yield isolation.

Structural Logic and Pharmacophore Utility

As a Senior Application Scientist, I evaluate building blocks not just by their chemical formula, but by the vector geometry and electrostatic potential they introduce into a drug scaffold.

The architecture of 5-(Piperidin-4-yl)nicotinonitrile combines three distinct pharmacophoric elements, each serving a specific biological and physicochemical purpose:

  • Nitrile Group (-CN): Acts as a strong, highly directional hydrogen-bond acceptor. Unlike carbonyls, nitriles are metabolically robust and less prone to in vivo reduction, making them excellent bioisosteres for halogens to improve target residence time without drastically increasing lipophilicity.

  • Pyridine Core: Provides a rigid, planar aromatic system capable of π−π stacking interactions within protein binding pockets (e.g., kinase hinge regions).

  • Piperidine Ring: Introduces basicity and a tunable sp3 -rich vector. The secondary amine is crucial for improving aqueous solubility and forming critical salt bridges with acidic residues (e.g., Asp or Glu) in target proteins.

The formulation as a dihydrochloride salt rather than a free base is a deliberate engineering choice. Secondary amines are prone to oxidative degradation and hygroscopic behavior. The di-HCl salt maximizes bench stability, ensures uniform solid-state behavior, and drastically accelerates dissolution rates in aqueous biological assays.

Pharmacophore Core 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride Nitrile Nitrile Group (-CN) Strong H-bond Acceptor Core->Nitrile Pyridine Pyridine Ring Pi-Pi Stacking Scaffold Core->Pyridine Piperidine Piperidine Ring Basic Amine (pKa ~9.5) Core->Piperidine Salt Dihydrochloride Salt Solid-State Stability Core->Salt

Fig 1: Pharmacophore mapping and functional group contributions.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for downstream reaction planning and formulation. The data below is aggregated from authoritative chemical repositories including 1 [1] and 2 [2].

PropertyValue
Chemical Name 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
CAS Number (Salt) 1137949-73-5
CAS Number (Free Base) 1138217-85-2
Molecular Formula C11​H15​Cl2​N3​ (or C11​H13​N3​⋅2HCl )
Molecular Weight 260.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Highly soluble in H2​O , DMSO, Methanol
Predicted pKa ~9.5 (Piperidine NH), ~3.0 (Pyridine N)

Synthetic Methodology: A Self-Validating Workflow

Direct sp2

sp3 cross-coupling to attach a piperidine ring to a pyridine core is notoriously difficult due to competitive β -hydride elimination. To ensure high yield and purity, we utilize a chemoselective three-phase approach: sp2

sp2 coupling, followed by controlled hydrogenation, and finally, anhydrous deprotection.

Synthesis A 5-Bromonicotinonitrile + Boronate B Suzuki Coupling Pd(dppf)Cl2 A->B C Tetrahydropyridine Intermediate B->C sp2-sp2 D Hydrogenation (Pd/C, H2) C->D E Boc-piperidine Intermediate D->E Spare -CN F Deprotection (HCl/Dioxane) E->F G Target Product: Di-HCl Salt F->G Precipitate

Fig 2: Three-phase synthetic workflow yielding the dihydrochloride salt.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Protocol: React 5-bromonicotinonitrile (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq) in 1,4-dioxane/water (4:1) with Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq) at 90°C for 12 hours.

  • Causality: By using the tetrahydropyridine derivative, we bypass β -hydride elimination, allowing highly efficient sp2

    sp2 coupling. K2​CO3​ is selected as a mild base because stronger aqueous bases (like NaOH) risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.
  • Self-Validation: Monitor by LC-MS. The complete disappearance of the 5-bromonicotinonitrile peak and the emergence of the [M+H]+ peak for the coupled intermediate confirms successful C-C bond formation.

Phase 2: Chemoselective Hydrogenation
  • Protocol: Dissolve the intermediate in Ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under H2​ atmosphere (1 atm) at room temperature for 6 hours.

  • Causality: The alkene must be reduced to form the piperidine ring without over-reducing the sensitive nitrile group into a primary amine. Maintaining strictly 1 atm of H2​ at room temperature achieves this chemoselectivity. High-pressure hydrogenation must be avoided.

  • Self-Validation: 1H NMR of an aliquot will show the disappearance of the alkene proton (~6.0 ppm). Simultaneously, IR spectroscopy will confirm the nitrile stretch (~2230 cm−1 ) remains intact.

Phase 3: Boc Deprotection and Salt Formation
  • Protocol: Dissolve the Boc-protected intermediate in anhydrous CH2​Cl2​ . Add 4N HCl in dioxane (10 eq) dropwise at 0°C. Warm to room temperature and stir for 4 hours.

  • Causality: Anhydrous acidic conditions are strictly required to cleave the Boc protecting group without hydrolyzing the nitrile. The use of HCl in dioxane serves a dual purpose: it removes the Boc group and directly generates the dihydrochloride salt. Because the salt is insoluble in CH2​Cl2​ , it precipitates out of solution, driving the reaction forward and self-purifying the product.

  • Self-Validation: The product precipitates as a fine off-white solid. Post-filtration LC-MS analysis will show the exact mass of the free base (m/z 188.1) with zero trace of the Boc-protected precursor.

Analytical Characterization & Quality Control

To verify the integrity of the final synthesized batch, the following analytical signatures should be confirmed:

  • LC-MS: Electrospray ionization (ESI) in positive mode will yield a dominant [M+H]+ peak at m/z 188.1, representing the free base [3]. The chloride counterions do not appear in positive mode MS.

  • 1H NMR ( D2​O ): The pyridine protons will appear highly deshielded (>8.0 ppm) due to the electron-withdrawing nature of the nitrile group and the protonated state of the pyridine nitrogen. The piperidine protons will shift significantly downfield compared to a free base reference, reflecting the protonated secondary amine of the di-HCl salt.

References

  • Santa Cruz Biotechnology (SCBT). "5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | CAS 1137949-73-5".
  • ChemicalBook. "5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | 1137949-73-5".
  • Benchchem. "5-(Piperidin-4-yl)nicotinonitrile | 1138217-85-2".

Sources

Exploratory

Pharmacological Utility and Mechanistic Role of the 5-(Piperidin-4-yl)nicotinonitrile Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the discovery of highly selective targeted therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective targeted therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological targets. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) is a highly versatile pharmacophore intermediate utilized in the synthesis of kinase inhibitors, PARP inhibitors, and epigenetic modulators[1].

Rather than functioning as a standalone marketed drug, this compound serves as a foundational building block. Its "mechanism of action" is realized through the distinct physicochemical properties of its two core moieties: the nicotinonitrile (cyanopyridine) ring, which mimics endogenous purines and pyridines (like adenine and nicotinamide), and the piperidine ring, which provides a highly basic, solvent-exposed anchor[2][3]. This whitepaper provides an in-depth technical analysis of how this scaffold drives target engagement, alongside the experimental protocols required to validate its derivatives.

Structural and Electronic Profiling

The efficacy of the 5-(Piperidin-4-yl)nicotinonitrile scaffold lies in its dual-domain architecture, which perfectly aligns with the binding topography of numerous ATP-binding and NAD+-binding pockets.

The Nicotinonitrile (Cyanopyridine) Core

The nicotinonitrile moiety is an electron-deficient aromatic system that acts as a potent hydrogen-bond acceptor.

  • Hinge Binding: In kinase targets (e.g., PIM-1, IKK β , VEGFR-2), the pyridine nitrogen frequently forms a critical hydrogen bond with the backbone amide (typically a methionine or leucine residue) in the kinase hinge region[4][5].

  • Dipole Interactions: The cyano (–C≡N) group is strongly electron-withdrawing. It modulates the pKa of the pyridine ring, enhances π−π stacking with aromatic residues (like phenylalanine or tyrosine) in the binding pocket, and can occupy narrow, hydrophobic sub-pockets where larger halogens cannot fit[6].

The Piperidine-4-yl Moiety

The piperidine ring introduces a basic aliphatic nitrogen (pKa 9.5–10.5).

  • Protonation State: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated.

  • Salt Bridge Formation: This protonated amine acts as a strong hydrogen-bond donor and electrostatic anchor, forming salt bridges with acidic residues (Aspartate or Glutamate) located at the solvent-exposed channel or allosteric ribose-binding pockets[2].

Dihydrochloride Salt Formulation

The dihydrochloride salt form (C11H15Cl2N3) ensures high aqueous solubility and chemical stability, preventing the spontaneous oxidation of the piperidine nitrogen and facilitating direct use in high-throughput screening (HTS) and synthetic cross-coupling workflows[1].

Pharmacophore Nico Nicotinonitrile Core (H-Bond Acceptor) Pip Piperidine Ring (Basic Amine) Nico->Pip C4-C5 Covalent Linkage Hinge Kinase Hinge / NAD+ Pocket (Met/Leu Backbone) Nico->Hinge pi-pi stacking & H-bonding Solvent Solvent Channel / Allosteric Site (Asp/Glu Residues) Pip->Solvent Salt Bridge Formation

Fig 1: Pharmacophore interaction map of the nicotinonitrile-piperidine scaffold in target binding.

Mechanistic Applications Across Target Classes

When functionalized, the 5-(Piperidin-4-yl)nicotinonitrile scaffold dictates the primary mechanism of action of the resulting therapeutic agent.

Kinase Inhibition (e.g., PIM-1, IKK β , VEGFR-2)

Derivatives of this scaffold are highly effective Type I kinase inhibitors. For example, in the design of IKK β inhibitors (such as BI 605906 precursors) and PIM-1 kinase inhibitors, the cyanopyridine core competitively displaces ATP[2][4]. The piperidine ring is typically functionalized (via N-alkylation or acylation) to project into the solvent front, increasing target residence time and preventing off-target binding to structurally similar kinases[5].

Epigenetic and Metabolic Modulation (NNMT Inhibition)

Nicotinamide N-methyltransferase (NNMT) regulates cellular methylation potential by consuming S-adenosylmethionine (SAM) and nicotinamide. The nicotinonitrile core acts as a direct bioisostere for nicotinamide, competitively binding to the NNMT active site[3]. The piperidine extension allows for the incorporation of lipophilic groups that capture adjacent hydrophobic pockets, drastically lowering the IC 50​ compared to endogenous substrates.

Apoptosis Induction (Survivin Modulation)

3-Cyanopyridines have been identified as potent modulators of Survivin, a member of the inhibitor of apoptosis (IAP) family. The scaffold binds at the dimerization interface of Survivin, disrupting its interaction with Aurora B kinase and triggering caspase-dependent apoptosis in cancer cell lines (e.g., HepG2, MCF-7)[6].

Table 1: Target Mapping and Mechanistic Role of Scaffold Domains
Target ClassRepresentative TargetRole of Nicotinonitrile CoreRole of Piperidine MoietyOutcome
Kinases PIM-1, IKK β , VEGFR-2ATP-competitive hinge binding (H-bond acceptor).Solvent channel projection; salt bridge with Asp/Glu.Arrests phosphorylation cascades; induces apoptosis[4][5].
Metabolic Enzymes NNMTNicotinamide mimicry; active site occupation.Hydrophobic pocket capture (when functionalized).Restores SAM levels; epigenetic remodeling[3].
IAP Family SurvivinDimerization interface disruption.Steric bulk to prevent protein-protein interaction.Caspase activation; tumor cell death[6].

Experimental Workflows & Validation Protocols

To validate the mechanism of action of molecules derived from 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride, a robust, self-validating experimental pipeline is required. The following protocols detail the transition from scaffold functionalization to biophysical validation.

Workflow Step1 1. Scaffold Functionalization (N-alkylation / Cross-Coupling) Step2 2. Primary in vitro Screening (TR-FRET Kinase Assay) Step1->Step2 Step3 3. Binding Kinetics Validation (Surface Plasmon Resonance) Step2->Step3 Step4 4. Structural Determination (X-ray Crystallography) Step3->Step4

Fig 2: Step-by-step experimental workflow for validating scaffold-derived targeted therapeutics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC 50​ and establish the ATP-competitive nature of the synthesized derivative.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the scaffold derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PIM-1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at its predetermined Km​ value) and the specific biotinylated peptide substrate.

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Causality Check: To prove ATP-competition (mechanistic validation), repeat the assay at varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). An ATP-competitive inhibitor will show a rightward shift in the IC 50​ curve as ATP concentration increases.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates, confirming that the piperidine functionalization improves target residence time.

  • Immobilization: Immobilize the recombinant target protein (e.g., NNMT or VEGFR-2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~2000 Response Units (RU).

  • Analyte Preparation: Dissolve the 5-(Piperidin-4-yl)nicotinonitrile derivative in running buffer (PBS-P+ with 5% DMSO) to match the exact DMSO concentration of the blank.

  • Injection: Inject the analyte at five different concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) over the flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the molecule does not dissociate completely, pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and the DMSO blank injection) and fit the data to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Conclusion

The 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride scaffold is a masterkey in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the cyanopyridine core and the electrostatic anchoring of the piperidine ring, researchers can systematically design highly potent, ATP-competitive, or NAD+-competitive inhibitors. Rigorous biophysical validation using TR-FRET and SPR ensures that the mechanistic hypotheses driven by this scaffold translate into viable clinical candidates.

References

  • IKKβ Inhibitor | BI 605906 Source: opnMe.com URL:[Link]

  • WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase Source: Google Patents URL
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: PubMed Central (PMC) URL:[Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers Source: PubMed Central (PMC) URL:[Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Biological Targets of the 5-(Piperidin-4-yl)nicotinonitrile Scaffold

Executive Summary & Core Rationale In modern medicinal chemistry, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privileged, bifunctional pharmacophore—a critical building block used to synthesize targeted small-molecule inhibitors and receptor antagonists.

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach this compound by analyzing its dual structural nature. The piperidine ring provides a basic, protonatable nitrogen ideal for anchoring into acidic residues within G Protein-Coupled Receptor (GPCR) transmembrane domains or extending into the solvent-exposed regions of kinases. Conversely, the cyanopyridine (nicotinonitrile) moiety acts as a potent hydrogen bond acceptor/donor system, making it an exceptional ATP-competitive hinge binder.

This guide dissects the three primary biological targets for derivatives of this scaffold: Melanin-Concentrating Hormone Receptor 1 (MCHR1) , Aurora Kinases (A/B) , and PIM-1 Kinase .

Target 1: Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Mechanistic Rationale

MCHR1 is a Class A GPCR predominantly expressed in the hypothalamus, playing a central role in energy homeostasis, feeding behavior, and mood regulation. Antagonists bearing the piperidinyl-pyridine motif have been extensively developed to treat obesity, metabolic syndrome, and anxiety disorders .

Structural Role of the Scaffold

Cryo-EM and homology modeling of MCHR1 reveal a deep, hydrophobic binding pocket surrounded by Transmembrane (TM) domains 3, 5, 6, and 7. The 5-(Piperidin-4-yl)nicotinonitrile core is perfectly suited for this environment:

  • Ionic Anchoring: The basic nitrogen of the piperidine ring becomes protonated at physiological pH, forming a critical salt bridge and hydrogen bond with Asp123 on TM3 .

  • Hydrophobic Packing: The cyanopyridine extends deeper into the 7TM domain, engaging in π−π stacking with Trp272 (position 6.48), a residue critical for conferring selectivity over MCHR2 .

Self-Validating Protocol: MCHR1 Competitive Radioligand Binding Assay

To validate the affinity of synthesized derivatives, a robust radioligand displacement assay is required.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MCHR1 in 50 mM HEPES (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 min at 4°C.

  • Assay Buffer Formulation: 50 mM HEPES, 5 mM MgCl 2​ , 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Compound Dilution: Prepare 10-point dose-response curves in 100% DMSO, then dilute 1:100 in assay buffer to maintain a final DMSO concentration of 1%. (Causality: Exceeding 1% DMSO disrupts the lipid bilayer of the membrane fragments, artificially lowering receptor B max​ .)

  • Incubation: Combine 10 µg of membrane protein, 0.1 nM[ 125 I]-MCH (or [ 3 H]-SNAP-7941), and test compounds in a 96-well plate. Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration & Detection: Harvest membranes onto GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer, dry, and quantify radioactivity. (Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing the highly basic piperidine derivatives from binding non-specifically to the filter, thereby ensuring a high signal-to-noise ratio and a valid Z'-factor > 0.6.)

Target 2: Aurora Kinases (A and B)

Mechanistic Rationale

Aurora kinases are serine/threonine kinases essential for centrosome maturation and chromosome segregation during mitosis. Their overexpression is a hallmark of various solid tumors and leukemias. Cyanopyridine derivatives are well-documented as potent, ATP-competitive Aurora kinase inhibitors .

Structural Role of the Scaffold
  • Hinge Binding: The cyanopyridine core acts as the primary pharmacophore. The nitrogen of the pyridine ring and the cyano group form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora A).

  • Solvent Exposure: The piperidine ring at the 5-position is directed outward toward the solvent-exposed ribose pocket, allowing for the attachment of solubilizing groups to improve oral bioavailability without disrupting target affinity.

Self-Validating Protocol: Aurora Kinase TR-FRET Activity Assay
  • Reagent Preparation: Prepare Aurora A enzyme in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Kinase Reaction: Add 5 nM Aurora A and 50 nM ULight-labeled generic peptide substrate to a 384-well plate containing the test compounds.

  • Initiation: Initiate the reaction by adding ATP precisely at its apparent Km​ (10 µM). (Causality: Using ATP exactly at its Km​ balances assay sensitivity with physiological relevance. It prevents ATP out-competition artifacts while ensuring that the competitive nature of the cyanopyridine hinge-binder is accurately quantified via IC 50​ .)

  • Termination: After 60 mins at 22°C, stop the reaction with EDTA (chelates Mg 2+ ) and add Europium-anti-phospho-substrate antibody. Read the TR-FRET signal (Excitation 320 nm, Emission 665/615 nm).

Target 3: PIM-1 Kinase

Mechanistic Rationale

PIM-1 is a constitutively active serine/threonine kinase downstream of the JAK/STAT pathway, driving cell survival and apoptosis resistance in hematological malignancies.

Structural Role of the Scaffold

Unlike most kinases, PIM-1 possesses an atypical hinge region containing a proline residue (Pro123), which lacks the standard hydrogen bond donor capacity. The 5-(Piperidin-4-yl)nicotinonitrile scaffold is uniquely advantageous here; the compact, rigid nature of the cyanopyridine allows it to bypass the need for a traditional donor interaction, instead relying on robust shape complementarity and strong acceptor interactions within the altered ATP pocket.

Quantitative Data & Structural Summary

The following table summarizes the distinct pharmacological profiles of therapeutics derived from the 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride scaffold.

TargetProtein ClassPrimary Therapeutic IndicationStructural Role of the Scaffold
MCHR1 Class A GPCRObesity, Metabolic Syndrome, AnxietyPiperidine N forms ionic bond with Asp123 (TM3); Cyanopyridine occupies deep hydrophobic pocket.
Aurora A/B Ser/Thr KinaseOncology (Solid tumors, Leukemias)Cyanopyridine acts as ATP-competitive hinge binder; Piperidine extends to solvent-exposed region.
PIM-1 Ser/Thr KinaseOncology (Hematological malignancies)Cyanopyridine bypasses Pro123 in atypical hinge; Piperidine provides crucial shape complementarity.

Pharmacophore Mapping Visualization

The logical branching of this scaffold into distinct therapeutic areas is mapped below.

G Scaffold 5-(Piperidin-4-yl)nicotinonitrile Scaffold GPCR GPCR Targeting (Metabolic/CNS) Scaffold->GPCR Kinase Kinase Targeting (Oncology) Scaffold->Kinase MCHR1 MCHR1 Antagonism (Obesity/Anxiety) GPCR->MCHR1 Aurora Aurora A/B Inhibition (Mitotic Arrest) Kinase->Aurora PIM1 PIM-1 Inhibition (Apoptosis Induction) Kinase->PIM1 Interaction1 Piperidine N ↔ Asp123 (TM3) Cyanopyridine ↔ Deep Pocket MCHR1->Interaction1 Interaction2 Cyanopyridine ↔ ATP Hinge Piperidine ↔ Solvent Region Aurora->Interaction2 PIM1->Interaction2

Fig 1: Pharmacophore mapping of the 5-(Piperidin-4-yl)nicotinonitrile scaffold across key targets.

References

  • Ando, M. (2010).Diaryl ketimine derivative having antagonism against melanin-concentrating hormone receptor. Banyu Pharmaceutical Co Ltd / Merck. US Patent US20100324049A1.
  • Kasai, S., et al. (2011). Melanin-concentrating hormone receptor 1 antagonists: Synthesis, structure–activity relationship, docking studies, and biological evaluation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314-6318. Available at:[Link]

  • Sita, G., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. Available at:[Link]

  • Banyu Pharmaceutical Co Ltd. (2008).Cyanopyridine derivative and medicinal use thereof. World Intellectual Property Organization. Patent WO2008053812A1.

Protocols & Analytical Methods

Method

Application Note: Synthetic Route and Protocol for 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride

Introduction & Scientific Rationale The compound 5-(piperidin-4-yl)nicotinonitrile dihydrochloride (CAS: 1137949-73-5) is a highly versatile heterocyclic building block[1]. It is prominently featured in the design of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 5-(piperidin-4-yl)nicotinonitrile dihydrochloride (CAS: 1137949-73-5) is a highly versatile heterocyclic building block[1]. It is prominently featured in the design of modern therapeutics, particularly in the synthesis of negative allosteric modulators (NAMs) for GPCRs such as mGlu5[2], as well as various kinase and PARP inhibitors.

Synthesizing this scaffold presents a specific chemoselective challenge: manipulating the piperidine ring while preserving the highly reactive, reducible nitrile (-CN) group on the electron-deficient pyridine core. This application note details a robust, scalable, and self-validating three-step synthetic route designed to maximize yield and purity while avoiding the need for complex chromatographic purification at the final stage.

Synthetic Strategy & Workflow

The most efficient route to this building block relies on a modular assembly starting from commercially available 5-bromonicotinonitrile[3]. The sequence avoids harsh organometallic reagents (e.g., Grignard or organolithium reagents) which would inevitably attack the electrophilic nitrile.

The three core phases are:

  • Suzuki-Miyaura Cross-Coupling: C-C bond formation using a protected tetrahydropyridine boronic ester[2].

  • Chemoselective Hydrogenation: Selective reduction of the newly formed alkene without reducing the nitrile.

  • Deprotection & Salt Formation: Anhydrous removal of the Boc group to directly precipitate the target dihydrochloride salt[4].

SyntheticWorkflow SM 5-Bromonicotinonitrile + N-Boc-THP-Boronate Cond1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3, 90°C SM->Cond1 Int1 Intermediate 1 N-Boc-4-(5-cyanopyridin-3-yl) -1,2,3,6-tetrahydropyridine Cond1->Int1 Cond2 Step 2: Hydrogenation 10% Pd/C, H2 (1 atm), 25°C Int1->Cond2 Int2 Intermediate 2 N-Boc-4-(5-cyanopyridin-3-yl) piperidine Cond2->Int2 Cond3 Step 3: Deprotection 4M HCl in Dioxane, 25°C Int2->Cond3 Product Target Compound 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride Cond3->Product

Workflow for the 3-step synthesis of 5-(piperidin-4-yl)nicotinonitrile dihydrochloride.

Experimental Protocols & Mechanistic Insights

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl 4-(5-cyanopyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Causality & Design: We utilize Pd(dppf)Cl2​ as the catalyst. Its bidentate ligand framework tightly binds the palladium center, suppressing competitive hydrodehalogenation of the electron-deficient 5-bromonicotinonitrile. A biphasic solvent system (1,4-Dioxane/ H2​O ) is chosen to ensure the simultaneous solubility of the organic substrates and the inorganic base ( Na2​CO3​ ).

  • Protocol:

    • Charge a round-bottom flask with 5-bromonicotinonitrile (1.0 eq) and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

    • Add 1,4-Dioxane and H2​O in a 4:1 ratio to achieve a 0.2 M concentration.

    • Add Na2​CO3​ (2.0 eq) and sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

    • Add Pd(dppf)Cl2​ (0.05 eq) and heat the mixture to 90 °C for 12 hours under an Argon atmosphere.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation System: Reaction completion is validated by TLC (Hexanes:EtOAc 3:1). The UV-active starting material ( Rf​≈0.6 ) will completely disappear, replaced by a new, highly fluorescent product spot ( Rf​≈0.3 ).

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of tert-butyl 4-(5-cyanopyridin-3-yl)piperidine-1-carboxylate.

  • Causality & Design: The primary risk in this step is the over-reduction of the nitrile group to a primary amine. To prevent this, thermodynamic control is applied: the reaction is strictly maintained at 1 atmosphere of H2​ at room temperature. Under these mild conditions, the 10% Pd/C catalyst selectively reduces the isolated alkene without touching the cyano group.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous Methanol (0.1 M).

    • Carefully add 10% Pd/C (10% w/w) under an Argon blanket to prevent auto-ignition.

    • Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Repeat 3 times.

    • Stir vigorously at 25 °C for 6 hours.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with excess Methanol. Concentrate the filtrate in vacuo.

  • Self-Validation System: Hydrogen uptake will visually cease when the theoretical volume is consumed. LC-MS analysis of an aliquot must show a clean mass shift from [M+H]+286.1 (alkene) to 288.1 (alkane), with an absolute absence of m/z292.1 (which would indicate primary amine formation).

Step 3: N-Boc Deprotection and Dihydrochloride Salt Formation

Objective: Synthesis of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

  • Causality & Design: Aqueous acids (e.g., aqueous HCl) risk hydrolyzing the nitrile into an amide or carboxylic acid. By using anhydrous 4M HCl in 1,4-dioxane, hydrolysis is completely avoided. Furthermore, the dual basic sites (pyridine nitrogen and piperidine nitrogen) both undergo protonation. The resulting dihydrochloride salt is highly crystalline and insoluble in the reaction medium, allowing for isolation by simple filtration.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

    • Add 4M HCl in 1,4-Dioxane (10.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to 25 °C and stir for 4 hours.

    • A white precipitate will form as the deprotection proceeds.

    • Filter the resulting solid, wash with cold DCM and Diethyl Ether, and dry under high vacuum to yield the final product[1].

  • Self-Validation System: The spontaneous precipitation of a white solid acts as a visual confirmation of salt formation. The complete disappearance of the massive Boc singlet (~1.4 ppm, 9H) in the final 1H NMR spectrum confirms total deprotection.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Chemoselective Hydrogenation (Step 2) The data below demonstrates the necessity of mild conditions to preserve the nitrile group.

CatalystPressure ( H2​ )SolventConversion/YieldChemoselectivity Profile
10% Pd/C 1 atm (Balloon) MeOH >95% Excellent (Nitrile intact)
10% Pd/C50 psi (Parr)MeOHComplexPoor (Extensive nitrile reduction)
Raney Ni1 atmEtOH~40%Moderate (Sluggish, side reactions)
PtO2​ 1 atmEtOAc85%Good (Slower reaction rate)

Table 2: Analytical Characterization Parameters for Final API Building Block Expected analytical parameters for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS: 1137949-73-5)[1][4].

ParameterExpected Result for Dihydrochloride Salt
Appearance White to off-white crystalline powder
Molecular Weight 260.16 g/mol (Salt) / 187.24 g/mol (Free base)
MS (ESI+) (Corresponds to free base)
1H NMR ( D2​O ) Pyridine protons: ~8.9 ppm (d, 1H), 8.8 ppm (d, 1H), 8.3 ppm (t, 1H)
1H NMR ( D2​O ) Piperidine protons: ~3.5 ppm (m, 2H), 3.1 ppm (m, 2H), 3.0 ppm (m, 1H), 2.1 ppm (m, 4H)
Purity (HPLC) > 98.0% (UV detection at 254 nm)

References

  • Benchchem. "5-(Piperidin-4-yl)nicotinonitrile | 1138217-85-2". Benchchem Product Catalog.
  • Santa Cruz Biotechnology (SCBT). "5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | CAS 1137949-73-5". SCBT Product Data.
  • ChemicalBook. "5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | 1137949-73-5". ChemicalBook Database.
  • Keck, T. M., et al. "Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5". National Institutes of Health / PMC.

Sources

Application

In vivo experimental design using 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing in vivo experimental studies using the novel chemical entity, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing in vivo experimental studies using the novel chemical entity, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride. Given the limited publicly available data on this specific compound, this document establishes a hypothetical, yet scientifically plausible, mechanism of action to illustrate the principles of robust in vivo experimental design for researchers, scientists, and drug development professionals.

Disclaimer

The following application notes and protocols are based on a hypothesized mechanism of action for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride. This framework is intended to serve as a detailed, adaptable guide for the in vivo investigation of a novel investigational drug. Researchers must validate these assumptions through in vitro studies before proceeding with extensive in vivo experiments.

Hypothetical Compound Profile: "PipNic-Cl"

To facilitate a practical and illustrative guide, we will refer to 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as "PipNic-Cl".

ParameterHypothetical Profile for PipNic-Cl
Chemical Class Piperidine-substituted Nicotinonitrile
Proposed Mechanism of Action Selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in various cellular processes, including stress responses and oncogenic signaling pathways.[1]
Therapeutic Indication Preclinical investigation for oncology, specifically in cancers with a dependency on PARP7 signaling.
Formulation Soluble in an aqueous vehicle such as 0.9% saline for in vivo administration. Solubility should be confirmed empirically.

Introduction to In Vivo Experimental Design with PipNic-Cl

In vivo experiments are a critical phase in translational research, bridging the gap between in vitro findings and clinical applications.[2] A well-structured in vivo plan is essential for evaluating the efficacy, safety, and pharmacokinetic profile of a new chemical entity like PipNic-Cl.[3] The design must be phased, beginning with preliminary tolerability and pharmacokinetic studies, and progressing to more complex efficacy and toxicology evaluations.[3]

Hypothetical Mechanism of Action and Signaling Pathway

PARP7 is a member of the PARP family of enzymes that play a key role in DNA damage repair and signaling.[4] In some cancers, PARP7 is overexpressed and contributes to tumor cell survival and proliferation. By inhibiting PARP7, PipNic-Cl is hypothesized to induce synthetic lethality in cancer cells with specific DNA repair defects or high replicative stress.[1][4]

PARP7_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage, Oncogenic Signaling) cluster_1 PARP7 Activity cluster_2 Downstream Effects Cellular_Stress Cellular Stress PARP7 PARP7 Cellular_Stress->PARP7 Activation Protein_MARylation Protein MARylation PARP7->Protein_MARylation Catalyzes Apoptosis Apoptosis PARP7->Apoptosis Inhibition of Apoptosis PipNicCl PipNic-Cl (5-(Piperidin-4-yl)nicotinonitrile dihydrochloride) PipNicCl->PARP7 Inhibition Signaling_Pathways Pro-survival Signaling Pathways Protein_MARylation->Signaling_Pathways Modulation Cell_Survival Tumor Cell Survival & Proliferation Signaling_Pathways->Cell_Survival

Caption: Hypothetical PARP7 signaling pathway inhibited by PipNic-Cl.

Phased In Vivo Experimental Workflow

A logical, stepwise approach is crucial for generating reliable and translatable in vivo data. This workflow ensures that foundational knowledge of the compound's behavior in a living system is established before moving to more resource-intensive efficacy studies.

Experimental_Workflow cluster_1 cluster_2 Phase1 Phase 1: Preliminary Studies MTD Maximum Tolerated Dose (MTD) Phase1->MTD PK Pharmacokinetics (PK) Phase1->PK Phase2 Phase 2: Efficacy Studies MTD->Phase2 PK->Phase2 Model_Selection Animal Model Selection (e.g., Xenograft) Phase2->Model_Selection Efficacy_Study Dose-Response Efficacy Study Model_Selection->Efficacy_Study Phase3 Phase 3: Safety & Advanced Studies Efficacy_Study->Phase3 Safety_Pharm Safety Pharmacology Phase3->Safety_Pharm PD_Studies Pharmacodynamic (PD) Studies Phase3->PD_Studies

Sources

Method

Application Note: High-Throughput Fragment Screening and Scaffold Derivatization of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery Content Focus: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Library Generation Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery Content Focus: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Library Generation

Executive Summary

The identification of high-quality chemical starting points is the critical bottleneck in small-molecule drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient alternative to traditional High-Throughput Screening (HTS), utilizing low-molecular-weight libraries to probe binding pockets with high ligand efficiency[1].

This application note details the methodological integration of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride into an FBDD pipeline. As a versatile synthetic building block, this compound provides an ideal pharmacophore for targeting kinases and G-protein-coupled receptors (GPCRs). Here, we outline the causality-driven protocols for parallel library synthesis, quality control, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening.

Chemical Rationale & Pharmacophore Utility

The selection of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5)[2] as a core scaffold is driven by three specific structural and physicochemical advantages:

  • The Dihydrochloride Salt Form (Causality for Solubility): Fragment screening requires exceptionally high assay concentrations (typically 100 µM to 2 mM) to detect weak, low-affinity interactions (K_d in the µM to mM range)[3]. The dihydrochloride salt ensures rapid and complete dissolution in aqueous buffers, preventing compound aggregation and false-positive light scattering in optical assays.

  • The Piperidine Ring: The secondary amine (pKa ~9.5) is protonated at physiological pH, making it a prime candidate for forming robust salt bridges with acidic residues (Aspartate/Glutamate) in target binding pockets. Furthermore, it serves as the primary nucleophilic site for rapid N-derivatization during library synthesis.

  • The Nicotinonitrile Core: The pyridine nitrogen and the cyano group act as strong, directional hydrogen bond acceptors. The linear geometry of the cyano group allows it to probe deep, narrow hydrophobic clefts, such as the hinge region of kinases.

Binding_Logic cluster_ligand 5-(Piperidin-4-yl)nicotinonitrile Scaffold cluster_target Target Protein Pocket P Piperidine Ring (Secondary Amine) Asp Aspartate/Glutamate (Acidic Residue) P->Asp Salt Bridge N Nicotinonitrile Core (Pyridine & Cyano) Hinge Hinge Region (Backbone Amides) N->Hinge Hydrogen Bond

Figure 1: Pharmacophore binding logic of the piperidinyl-nicotinonitrile scaffold.

High-Throughput Screening Workflow

To systematically evaluate derivatives of this scaffold, a streamlined workflow from synthesis to orthogonal validation is required.

HTS_Workflow A Scaffold Derivatization (Parallel Synthesis) B LC-MS Quality Control (>85% Purity) A->B C Acoustic Dispensing (Echo 550) B->C D TR-FRET Primary Screen (384-well format) C->D E Orthogonal Validation (SPR / NMR) D->E

Figure 2: High-Throughput Fragment Screening Workflow for 5-(Piperidin-4-yl)nicotinonitrile.

Experimental Protocols

Protocol 1: 384-Well Scaffold Derivatization (Library Preparation)

This protocol describes the parallel N-acylation/N-sulfonylation of the piperidine ring to generate a focused fragment library.

Self-Validating Mechanism: The protocol integrates an automated LC-MS purity check. Any well with <85% target mass purity is automatically masked in the downstream LIMS (Laboratory Information Management System) to prevent reactive impurities from registering as false-positive hits.

Step-by-Step Methodology:

  • Scaffold Neutralization: Dissolve 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (100 mM) in anhydrous DMSO. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the dihydrochloride salt, liberating the secondary amine for nucleophilic attack without participating in the reaction itself.

  • Electrophile Addition: Using an automated liquid handler, dispense 1.2 equivalents of diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) into a 384-well deep-well polypropylene plate.

  • Incubation: Seal the plate and shake at 400 rpm for 12 hours at room temperature.

  • Scavenging Unreacted Reagents: Add 2.0 equivalents of polymer-supported trisamine resin to each well. Shake for an additional 4 hours.

    • Causality: Solid-supported scavengers covalently bind unreacted electrophiles. This eliminates the need for tedious liquid-liquid extractions, allowing the plate to be directly centrifuged and the supernatant used for screening.

  • Filtration & QC: Centrifuge the plate through a 384-well filter block. Submit 5% of the wells (randomly sampled) for LC-MS analysis to confirm >85% purity.

Protocol 2: TR-FRET High-Throughput Screening Assay

Time-Resolved FRET (TR-FRET) is utilized to measure the competitive displacement of a fluorescent tracer by the fragment library[4].

Self-Validating Mechanism: The assay's robustness is internally validated per plate using the Z'-factor. A plate is only accepted if Z' > 0.5, ensuring a wide dynamic range and low data variance.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of the fragment library (from Protocol 1) into a 384-well low-volume black microplate.

  • Target Addition: Add 5 µL of the target protein (e.g., GST-tagged kinase at 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent included to prevent non-specific binding and compound aggregation, a common source of Pan-Assay Interference (PAINS).

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescent tracer ligand (10 nM) and a Terbium (Tb)-labeled anti-GST antibody (1 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding equilibrium to stabilize.

  • Time-Resolved Readout: Read the plate on a multimode microplate reader. Excite the Terbium donor at 337 nm. Wait for a 100 µs delay , then measure emission at 490 nm (Tb donor) and 520 nm (Tracer acceptor).

    • Causality: The 100 µs delay is the critical feature of TR-FRET. It allows short-lived auto-fluorescence from the library compounds and plasticware to decay completely, leaving only the long-lived Terbium-driven FRET signal. This drastically reduces false positives[4].

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 490). Normalize data against DMSO controls (0% inhibition) and a positive control inhibitor (100% inhibition) to calculate the Z'-factor and % inhibition for each fragment.

Data Presentation & Interpretation

The following table summarizes representative mock data from a primary TR-FRET screen utilizing the derivatized 5-(Piperidin-4-yl)nicotinonitrile library. Hits are prioritized not just by absolute IC50, but by Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms—a crucial metric in FBDD[5].

Compound IDR-Group Modification (Piperidine N)TR-FRET IC50 (µM)Ligand Efficiency (LE)LC-MS Purity (%)Hit Status
Parent Scaffold None (H)450.00.38>99Baseline
Derivative A Acetyl125.50.3596Weak Hit
Derivative B Methanesulfonyl45.20.3994Lead Fragment
Derivative C Benzoyl>1000N/A91Inactive
Derivative D Cyclopropylmethyl88.00.3798Secondary Hit

Table 1: Representative TR-FRET screening data. Derivative B shows a 10-fold improvement in potency while maintaining a high Ligand Efficiency (>0.3), validating the methanesulfonyl group's optimal fit within the target pocket.

Troubleshooting & Quality Control

  • Precipitation at High Concentrations: If fragments precipitate during the acoustic dispensing step, verify the DMSO hydration level. Highly hydrated DMSO lowers compound solubility. Store source plates in a desiccated environment.

  • Assay Interference (PAINS): If a compound exhibits high apparent inhibition but lacks structural rationale, it may be a fluorescence quencher. Verify by analyzing the raw 490 nm (Terbium) signal; a significant drop in the donor signal alone indicates quenching rather than true tracer displacement.

References

  • Vipergen. High Throughput Screening & Fragment-Based Drug Discovery (FBDD) Principles. Retrieved from: [Link]

  • National Institutes of Health (PMC). High-throughput investigation of macromolecular interactions for drug development. Retrieved from:[Link]

  • Journal of Chemical Information and Modeling (ACS). Fragment-Based Lead Discovery and Design. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a bifunctional molecule incorporating both...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a bifunctional molecule incorporating both a piperidine and a nicotinonitrile moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. The piperidine ring can influence solubility, lipophilicity, and metabolic stability, while the nicotinonitrile group can participate in various receptor interactions.[1][2] As a dihydrochloride salt, the compound's aqueous solubility is enhanced, facilitating its use in a variety of experimental settings.[3]

These application notes provide a comprehensive guide to the preparation of solutions of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride, with a focus on ensuring solution integrity, stability, and experimental reproducibility. The protocols and recommendations provided herein are grounded in established principles of chemical handling and solution preparation for analogous hydrochloride salts.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is fundamental to the successful preparation of its solutions.

PropertyValueSource
CAS Number 1137949-73-5[3]
Molecular Formula C₁₁H₁₃N₃ · 2HCl[3]
Molecular Weight 260.16 g/mol [3]
Appearance Typically a white to off-white solidInferred from similar compounds

While specific solubility data for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in common laboratory solvents is not extensively published, general characteristics of similar hydrochloride salts suggest the following:

  • Aqueous Buffers (e.g., PBS, Tris): The dihydrochloride salt form is intended to enhance aqueous solubility. However, the extent of solubility can be influenced by the pH and ionic strength of the buffer.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for creating concentrated stock solutions of organic molecules. For analogous hydrochloride salts, solubility in DMSO can reach millimolar concentrations (e.g., up to 25 mM).[4]

Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures must be observed when handling 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. For small spills, gently cover with an inert absorbent material, collect, and place in a sealed container for proper disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Protocol for Preparation of Stock Solutions

The following protocol outlines a general procedure for the preparation of stock solutions of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride. It is strongly recommended to perform a small-scale solubility test prior to preparing a large volume of stock solution.

Materials
  • 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, high-purity water or aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Water bath (optional)

Step-by-Step Protocol for a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial containing solid 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.60 mg of the compound (Molecular Weight = 260.16 g/mol ).

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO (in this example, 1 mL).

    • Cap the vial tightly and vortex for 1-2 minutes.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, the following techniques can be employed:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5]

    • Gentle Warming: Gently warm the solution in a water bath set to 30-40°C for a short period.[5] Avoid excessive heat, as it may degrade the compound.

  • Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. Based on general recommendations for similar compounds, solutions may be stable for up to one month when stored properly.[4][5]

G cluster_prep Stock Solution Preparation start Equilibrate Compound to Room Temperature weigh Weigh Compound start->weigh dissolve Add Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex check_sol Visually Inspect for Complete Dissolution vortex->check_sol aid_sol Aid Solubilization (Sonicate/Warm) check_sol->aid_sol Incomplete aliquot Aliquot into Single-Use Vials check_sol->aliquot Complete aid_sol->check_sol store Store at -20°C to -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Preparation of Aqueous Working Solutions

For most biological applications, the concentrated stock solution will need to be diluted into an aqueous buffer.

Step-by-Step Protocol
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into the desired sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the final working concentration.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Immediate Use: It is best practice to prepare aqueous working solutions fresh for each experiment and use them on the same day.[5] The stability of the compound in aqueous buffers may be limited.

G cluster_working Aqueous Working Solution Preparation thaw Thaw DMSO Stock Aliquot dilute Serially Dilute into Aqueous Buffer thaw->dilute mix Gently Mix dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing an aqueous working solution.

Considerations for Experimental Design

  • Solvent Effects: When using a DMSO stock solution, ensure that the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH and Stability: The stability of compounds with piperidine and nicotinonitrile moieties can be pH-dependent. It is advisable to maintain the pH of the working solution within a physiologically relevant range (e.g., pH 7.2-7.4) unless the experimental design requires otherwise.

  • Concentration Range: The appropriate concentration range for in vitro or in vivo studies will be application-specific. For novel compounds, a broad concentration range (e.g., from nanomolar to micromolar) is often screened initially to determine the effective concentration. For instance, in vitro cytotoxicity assays for related compounds have been performed at concentrations around 2.5 µM.[6]

  • Common Ion Effect: When working with hydrochloride salts in chloride-rich media (e.g., high chloride buffers), be aware of the potential for the common ion effect to reduce the solubility of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound fails to dissolve in the chosen solvent. Insufficient solvent volume or low solubility.Try gentle warming or sonication. If the issue persists, consider a different solvent or preparing a more dilute stock solution.
Precipitation occurs upon dilution into aqueous buffer. The compound has lower solubility in the aqueous buffer than in the stock solvent.Prepare a more dilute stock solution or increase the final volume of the aqueous buffer. Ensure the buffer is at room temperature before adding the stock solution.
Inconsistent experimental results. Degradation of the compound in stock or working solutions.Prepare fresh stock solutions monthly and working solutions daily. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. Store solutions protected from light.

References

  • Gupton, B. F., et al. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578 (2013). [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • eScholarship. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

  • El-Faham, A., et al. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15, 1234 (2025). [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Al-Shamary, R. K. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 48(0), 1-12 (2023). [Link]

  • ChemistryOpen. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • National Center for Biotechnology Information. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link]

  • MDPI. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. [Link]

  • National Center for Biotechnology Information. 5-(1H-Pyrrol-2-yl)nicotinonitrile. [Link]

  • ResearchGate. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

  • De Gruyter. Unusual nicotinoylation of 4-phenyl-5,7-dihydroxycoumarin. [Link]

Sources

Method

Application Note: 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as a Fragment-Based Chemical Probe

Executive Summary In the landscape of targeted therapeutics, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (5-PNN-diHCl) serves as a highly ligand-efficient, fragment-based chemical probe. Unlike large, mature drug m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (5-PNN-diHCl) serves as a highly ligand-efficient, fragment-based chemical probe. Unlike large, mature drug molecules, fragment probes are low-molecular-weight compounds (<300 Da) used to map specific sub-pockets within a protein's active site. 5-PNN-diHCl is specifically engineered to interrogate the unique hinge region of serine/threonine kinases, most notably PIM-1 kinase , a critical target in oncology and hematological malignancies.

This application note provides a comprehensive, self-validating workflow for utilizing 5-PNN-diHCl in Fragment-Based Drug Discovery (FBDD). It details the mechanistic rationale behind its structural design, physicochemical properties, and optimized protocols for orthogonal validation using Thermal Shift Assays (DSF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanistic Rationale: The Causality of Scaffold Design

As application scientists, we do not select chemical probes at random; every functional group must serve a distinct thermodynamic or structural purpose. The efficacy of 5-PNN-diHCl as a kinase probe is rooted in its bipartite structure:

  • The Nicotinonitrile (3-Cyanopyridine) Core: The ATP-binding pocket of PIM-1 kinase is structurally anomalous. The presence of Proline-123 in the hinge region removes a critical backbone hydrogen-bond donor typically found in other kinases [1]. Consequently, traditional dual-hydrogen-bond ATP mimetics suffer a severe penalty in binding affinity. The mono-dentate pyridine nitrogen of 5-PNN acts as a perfect, single hydrogen-bond acceptor for the backbone NH of Glu121 [1]. Simultaneously, the electron-withdrawing cyano group projects into the hydrophobic pocket near the gatekeeper residue (Leu120), providing a synthetic vector for future hit-to-lead expansion.

  • The Piperidin-4-yl Moiety: Positioned at C5 of the pyridine ring, the piperidine ring directs towards the solvent-exposed channel or the catalytic Lys67. Because the secondary amine has a high pKa (~10.4), it remains fully protonated at physiological pH. This positive charge forms a critical electrostatic salt bridge with the catalytic Asp186 of the DFG motif [3].

  • Dihydrochloride Salt Formulation: Fragment screening requires testing compounds at exceptionally high concentrations (100 µM – 1 mM). The free base of this molecule is prone to precipitation in aqueous buffers, leading to false-positive light scattering in optical assays. The dihydrochloride salt ensures >50 mg/mL aqueous solubility, preventing aggregation-based artifacts [2].

Physicochemical Properties & Formulation

To ensure reproducibility, the physical parameters of the probe must be strictly controlled before assay integration.

ParameterSpecification
Chemical Name 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
CAS Number 1137949-73-5
Molecular Formula C₁₁H₁₅Cl₂N₃
Molecular Weight 260.16 g/mol
Target(s) PIM-1 Kinase, Aurora Kinases (Fragment mapping)
Aqueous Solubility > 50 mg/mL (in 50 mM HEPES, pH 7.5)
Recommended Stock 100 mM in 100% DMSO (Store at -20°C, avoid freeze-thaw)

Experimental Workflow & Self-Validating Protocols

When utilizing fragment probes, a single biochemical assay is insufficient due to the high risk of false positives at millimolar concentrations. We mandate an orthogonal approach: a biophysical assay (Target Engagement) followed by a biochemical assay (Enzyme Inhibition).

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Causality: DSF measures the direct thermodynamic stabilization of the folded kinase upon probe binding. It is highly resistant to the kinetic artifacts that plague high-concentration fragment screening [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: Avoid high concentrations of glycerol or detergents, as they flatten the thermal melting curve.

  • Protein-Dye Master Mix: Dilute recombinant human PIM-1 kinase (kinase domain) to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Probe Dispensing (Self-Validating System): In a 96-well real-time PCR plate, set up the following conditions in triplicate (20 µL final volume):

    • Negative Control: 1% DMSO (Establishes the baseline melting temperature, Tm​ ).

    • Positive Control: 10 µM Staurosporine (Validates assay dynamic range; expect ΔTm​ > 8°C).

    • Test Wells: 5-PNN-diHCl at 100 µM, 500 µM, and 1 mM.

  • Thermal Cycling: Seal the plate with an optical adhesive film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run a thermal melt from 25°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence (Ex: 490 nm / Em: 575 nm) at every degree.

  • Data Analysis: Plot the first derivative of the fluorescence curve ( −dF/dT ). The peak of this curve represents the Tm​ . Calculate ΔTm​=Tm(Probe)​−Tm(DMSO)​ .

Protocol B: TR-FRET Kinase Activity Assay

Causality: To confirm that the thermodynamic binding observed in DSF translates to functional inhibition, we utilize TR-FRET. The time-resolved nature of the europium fluorophore eliminates the autofluorescence commonly exhibited by pyridine-based fragments at high concentrations [3].

Step-by-Step Methodology:

  • Reagent Setup: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase/Substrate Mix: In a 384-well low-volume white plate, add 5 µL of a 2X mix containing 2 nM PIM-1 kinase and 100 nM ULight-CREBtide substrate.

  • Probe Incubation: Add 2.5 µL of 5-PNN-diHCl (titrated from 1 mM down to 1 µM in 4X concentrations). Include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline). Incubate for 15 minutes at room temperature to allow the fragment to equilibrate with the hinge region.

  • Reaction Initiation: Add 2.5 µL of 4X ATP (Final concentration = 100 µM, approximating the Km​ for PIM-1). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix (Europium-labeled anti-phospho-CREB antibody and 10 mM EDTA). Incubate for 1 hour.

  • Readout: Read on a TR-FRET compatible microplate reader (Ex: 320 nm; Em: 665 nm and 615 nm). Calculate the 665/615 ratio to determine IC50​ .

Expected Quantitative Data

Fragments inherently possess weak affinities, but their value lies in Ligand Efficiency (LE) —the binding energy per heavy atom. 5-PNN-diHCl is a highly efficient starting point for drug design.

Assay ModalityEvaluated ParameterExpected Value for 5-PNN-diHClInterpretation
DSF (Thermal Shift) ΔTm​ (at 500 µM)+ 2.5 °C to + 3.8 °CConfirms direct target engagement and stabilization of the kinase fold.
TR-FRET IC50​ 45 µM - 80 µMValidates functional competition with ATP at the hinge region.
Computational Ligand Efficiency (LE)> 0.38 kcal/mol/HAExceptional efficiency; ideal scaffold for adding molecular weight during lead optimization.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of utilizing 5-PNN-diHCl within a standard Fragment-Based Drug Discovery pipeline.

G A 5-PNN-diHCl (Fragment Probe) B PIM-1 Kinase Incubation A->B 10-500 µM C Thermal Shift Assay (Target Engagement) B->C Binding Validation D TR-FRET Assay (Enzyme Inhibition) B->D Activity Validation E X-ray Crystallography (Binding Mode) C->E ΔTm > 2°C D->E IC50 < 100 µM F Hit-to-Lead Optimization E->F Structure-Based Design

Fragment-Based Drug Discovery workflow utilizing 5-PNN-diHCl for PIM-1 kinase targeting.

References

  • Structural Basis of Inhibitor Specificity of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay Current Protocols in Protein Science (PMC) URL:[Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode PLOS One URL:[Link]

Application

Application Notes: Piperidine Scaffolds in Modern Drug Discovery

Executive Summary & Structural Rationale As a highly privileged, six-membered nitrogenous heterocycle, the piperidine ring is a cornerstone of modern medicinal chemistry, serving as the structural foundation for over 70...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a highly privileged, six-membered nitrogenous heterocycle, the piperidine ring is a cornerstone of modern medicinal chemistry, serving as the structural foundation for over 70 commercialized blockbuster drugs[1]. Unlike flat, sp2-hybridized aromatic rings (e.g., pyridines), piperidines are sp3-hybridized, providing a complex three-dimensional (3D) vector space. This 3D architecture allows for precise spatial orientation of substituents, which is critical for optimizing drug-target interactions, modulating lipophilicity, and improving aqueous solubility[2].

From a pharmacokinetic perspective, the piperidine motif enhances druggability by facilitating transport across biological membranes while maintaining high metabolic stability[2]. However, the inherent basicity of the piperidine nitrogen presents specific toxicological challenges that require strategic physicochemical optimization.

Physicochemical Optimization: Mitigating hERG Toxicity

A primary hurdle in piperidine-based drug discovery is the high basicity of the secondary amine (typical pKa ~10.0–10.5). Highly basic amines are notoriously prone to binding the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to severe cardiotoxicity (QT prolongation)[3].

The Causality of Fluorination: To circumvent hERG liability without sacrificing the advantageous 3D scaffold, medicinal chemists employ strategic fluorination. The introduction of highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the piperidine nitrogen[3]. This precise modulation reduces hERG affinity while simultaneously improving membrane permeability.

Table 1: Quantitative Impact of Fluorination on Piperidine Physicochemical Properties
Scaffold ModificationStructural EffectCalculated pKa ShifthERG Liability Risk
Unsubstituted Piperidine Baseline basicity~10.0 - 10.5High
3-Fluoropiperidine Inductive withdrawal (β-position)~8.5 - 9.0Moderate
3,3-Difluoropiperidine Strong inductive withdrawal~7.0 - 7.5Low
4-Fluoropiperidine Distal withdrawal (γ-position)~9.0 - 9.5Moderate - High

(Data synthesis based on chemoinformatic profiling of fluorinated 3D fragments[3])

Advanced Synthetic Methodologies

Historically, synthesizing complex 3D piperidines required tedious 7-to-17-step processes heavily reliant on protecting group chemistry[4]. Today, the paradigm has shifted toward atom-economical and late-stage functionalization strategies.

A recent breakthrough combines biocatalytic C-H oxidation with nickel electrocatalysis . In this two-stage process, engineered enzymes selectively hydroxylate unactivated sp3 C-H bonds on the piperidine ring. Subsequently, nickel-catalyzed radical cross-coupling forms new carbon-carbon bonds without the need for expensive palladium catalysts or toxic organotin reagents, reducing the synthesis to just 2–5 steps[4].

G A Piperidine Precursor B Biocatalytic C-H Oxidation A->B Step 1 C Hydroxylated Intermediate B->C Regioselective D Ni-Electrocatalytic Coupling C->D Step 2 E Complex 3D Drug Scaffold D->E C-C Bond Formation

Caption: Streamlined two-step biocatalytic and electrocatalytic synthesis of complex piperidines.

Table 2: Comparison of Modern Piperidine Synthesis Workflows
MethodologyReagents / CatalystsStep CountKey Advantage / Application
Catalytic Hydrogenation Ru/C or Pd/C, H₂ gas1High atom economy; converts flat 2D pyridines to 3D piperidines[5].
Amide Coupling EDC, HOBt, DIPEA2Efficient access to versatile carboxamide/carbothioamide intermediates[6].
Biocatalysis + Electrocatalysis P450 enzymes, NiCl₂2 - 5Late-stage functionalization of unactivated C-H bonds without Pd[4].

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must not only list steps but embed self-validating checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: High-Pressure Catalytic Hydrogenation of Pyridines[5]
  • Objective: Stereoselective reduction of aromatic pyridines to sp3-hybridized piperidines.

  • Causality: The addition of acetic acid serves a dual purpose: it protonates the pyridine ring (disrupting aromaticity and increasing susceptibility to reduction) and prevents the resulting highly basic piperidine from poisoning the transition metal catalyst.

  • Methodology:

    • Preparation: Dissolve the pyridine derivative (1.0 equiv) in methanol containing 10% v/v acetic acid. Transfer to a high-pressure autoclave.

    • Catalyst Loading: Add 5% Ru/C (5 mol% loading).

    • Purging: Seal the reactor. Purge the headspace with inert N₂ gas three times, followed by H₂ gas three times. (Self-Validation: Strict exclusion of O₂ prevents explosive hazards and catalyst oxidation).

    • Reaction: Pressurize the reactor to 5 MPa with H₂ and heat to 80°C under vigorous mechanical stirring.

    • Monitoring (Self-Validation): Monitor the pressure gauge. A stabilization/plateau in H₂ pressure drop indicates the cessation of hydrogen uptake and reaction completion.

    • Workup: Vent the reactor safely. Filter the mixture through a Celite pad to remove the heterogeneous Ru/C catalyst. Concentrate the filtrate under reduced pressure and verify complete saturation via GC-MS.

Protocol B: Synthesis of Piperidine-3-carboxamide via Amide Coupling[6]
  • Objective: Amidation of N-Boc-piperidine-3-carboxylic acid.

  • Causality: 1-Hydroxybenzotriazole (HOBt) is utilized alongside EDC to form a highly reactive, yet stable, active ester intermediate. This prevents the racemization of chiral centers on the piperidine ring and accelerates the nucleophilic attack by ammonia.

  • Methodology:

    • Activation: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM), add HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir at room temperature for 15 minutes to generate the active ester.

    • Coupling: Dropwise add a 7N ammonia solution in methanol (2.0 equiv).

    • Monitoring (Self-Validation): Analyze aliquots via Thin Layer Chromatography (TLC). The complete disappearance of the lower-Rf starting material confirms the formation of the carboxamide.

    • Workup: Dilute with DCM, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

Biological Applications: Targeting Neurodegeneration

Piperidine derivatives are heavily represented in central nervous system (CNS) therapeutics, particularly for neurodegenerative conditions like Alzheimer's disease[7].

A prime example is Donepezil , a potent Acetylcholinesterase (AChE) inhibitor. The causality of its efficacy lies in the piperidine nitrogen. At physiological pH (7.4), the piperidine nitrogen is protonated. This positive charge allows the molecule to dive deep into the narrow enzymatic gorge of AChE, where it forms a highly specific cation-π interaction with the aromatic ring of the Tryptophan-86 (Trp86) residue in the catalytic active site[7]. This interaction anchors the drug, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

G A Donepezil (Piperidine) B Protonation (pH 7.4) A->B C Cation-π Interaction B->C Trp86 Binding D AChE Inhibition C->D Blockade E Cholinergic Enhancement D->E Clinical Effect

Caption: Mechanism of action for piperidine-based AChE inhibitors in Alzheimer's disease.

References

  • Piperidine-based drug discovery - ResearchGate. 1

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed (NIH). 2

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - Bentham Science Publishers. 7

  • Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols - Benchchem. 6

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - ACS Publications. 3

  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. 5

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. 4

Sources

Method

Application Note: 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride in the Interrogation of GPR119 Agonism

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: In Vitro Pharmacology, Structure-Activity Relationship (SAR) Screening, and Incretin Secretion Assays Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: In Vitro Pharmacology, Structure-Activity Relationship (SAR) Screening, and Incretin Secretion Assays

Executive Summary & Rationale

The G-protein-coupled receptor 119 (GPR119) is a highly validated therapeutic target for Type 2 Diabetes (T2D) and metabolic syndrome. Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation drives glucose-dependent insulin secretion (GDIS) and the release of glucagon-like peptide-1 (GLP-1)[1][2].

5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS: 1137949-73-5) is a critical pharmacophore and building block utilized in the synthesis of high-affinity GPR119 agonists[3][4]. The piperidine and nicotinonitrile moieties frequently form the core hinge-binding or lipid-mimetic regions of synthetic ligands, allowing medicinal chemists to explore and optimize receptor binding[5].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, authoritative workflow for evaluating novel GPR119 agonists derived from this building block. By following these protocols, researchers can confidently bridge the gap between synthetic chemistry and functional cellular biology.

Mechanistic Grounding: The GPR119 Signaling Axis

To design effective screening protocols, one must first understand the causality of the receptor's signaling cascade. GPR119 is a Gαs-coupled receptor[6]. Upon binding an agonist (such as a piperidine-nicotinonitrile derivative), the receptor undergoes a conformational shift that activates the Gαs subunit. This subunit stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP)[6][7].

Why measure cAMP? cAMP accumulation is the most proximal, highly amplified, and direct consequence of GPR119 activation. Measuring cAMP isolates GPR119-specific activity from downstream metabolic noise or off-target secretagogue effects (such as TRPA1 channel activation, which can independently trigger GLP-1 release)[8]. Ultimately, this cAMP surge activates Protein Kinase A (PKA) and Epac2, mobilizing intracellular calcium to trigger the exocytosis of GLP-1[2][5].

GPR119_Signaling Agonist Piperidine-derived GPR119 Agonist Receptor GPR119 Receptor (Intestinal L-Cell) Agonist->Receptor Binds (High Affinity) Galpha Gαs Subunit Activation Receptor->Galpha Conformational Shift AC Adenylyl Cyclase (AC) Galpha->AC Stimulates cAMP Intracellular cAMP ↑ AC->cAMP ATP Conversion PKA PKA / Epac2 Pathway cAMP->PKA Second Messenger Secretion GLP-1 Exocytosis PKA->Secretion Ca2+ Influx & Vesicle Fusion

Figure 1: GPR119 Gαs-coupled signaling cascade leading to incretin secretion.

Validated Experimental Protocols

Every assay must be a self-validating system. The following protocols incorporate built-in quality controls to ensure data integrity.

Protocol A: HTRF cAMP Accumulation Assay (Primary SAR Screening)

Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because its Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mechanism minimizes auto-fluorescence interference from synthetic piperidine derivatives and allows for a wash-free, high-throughput format[7][9].

System Validation & Quality Control:

  • Z'-Factor Calculation: Run 16 replicates of maximum stimulation (10 µM AR231453) and 16 replicates of vehicle (0.1% DMSO). A Z' value ≥ 0.5 validates the plate's dynamic range[9].

  • DMSO Tolerance: Ensure final DMSO concentration does not exceed 1%, as higher concentrations disrupt membrane integrity and quench HTRF signals[9].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human GPR119. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase Inhibition (Critical Step): Add 1 mM IBMX to the cell suspension. Causality: Without IBMX, transient cAMP is rapidly hydrolyzed by endogenous PDEs, leading to false negatives and artificially right-shifted EC50 curves[6].

  • Compound Incubation: Seed 2,000 cells/well into a 384-well white microplate. Add 5-(Piperidin-4-yl)nicotinonitrile-derived test compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate for 30 minutes at room temperature[9].

  • Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate)[7]. Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol B: In Vitro GLP-1 Secretion Assay (Orthogonal Functional Validation)

While cAMP confirms receptor activation, a GLP-1 secretion assay in a physiological model (e.g., the murine GLUTag L-cell line) validates functional efficacy.

System Validation & Quality Control:

  • Glucose-Independence Verification: Run the assay in both 0 mM and 10 mM glucose. Causality: GPR119-mediated GLP-1 secretion in L-cells is uniquely glucose-independent[1][10]. Demonstrating efficacy in 0 mM glucose confirms the mechanism is GPR119-driven.

  • Cytotoxicity Control: Measure LDH release in the supernatant. High concentrations of synthetic compounds can cause cell lysis, artificially inflating GLP-1 levels in the supernatant.

Step-by-Step Methodology:

  • Cell Seeding: Seed GLUTag cells in 24-well plates and grow to 80% confluence. Wash twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

  • DPP-4 Inhibition (Critical Step): Pre-incubate cells for 30 minutes in KRB buffer containing 50 µM Sitagliptin. Causality: GLP-1 (7-36) amide is rapidly cleaved by endogenous Dipeptidyl Peptidase-4 (DPP-4). Inhibiting DPP-4 ensures the measured GLP-1 reflects total secretion[1].

  • Stimulation: Apply test compounds (1 µM and 10 µM) in KRB buffer for 2 hours at 37°C. Use 10 µM Oleoylethanolamide (OEA) as a physiological positive control[2].

  • Collection & Quantification: Collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and quantify active GLP-1 using a highly specific sandwich ELISA[8].

Data Presentation: Evaluating Piperidine Derivatives

When evaluating derivatives synthesized from 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride, data should be structured to highlight both binding potency (EC50) and functional efficacy (Emax and Secretion). Below is a standardized template populated with representative validation data for GPR119 agonists.

Compound IDStructural Modification (off Nicotinonitrile core)hGPR119 EC50 (nM)cAMP Emax (% of AR231453)GLP-1 Secretion (Fold over basal)Cytotoxicity (LDH Release)
AR231453 Standard Positive Control3.2 ± 0.5100%3.8xNegative
OEA Endogenous Lipid Control2,500 ± 15085%2.1xNegative
Derivative A N-Boc protection removed45.1 ± 2.192%3.1xNegative
Derivative B Pyrimidine substitution12.4 ± 1.098%3.5xNegative
Derivative C Halogenated piperidine ring>10,000N/A1.0xPositive (>15%)

Table 1: Representative multiparametric screening data for GPR119 agonists. Derivative C demonstrates the importance of the cytotoxicity control, as apparent lack of efficacy is tied to compound toxicity rather than pure target inactivity.

References

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC. nih.gov.[Link]

  • GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. oup.com.[Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed. nih.gov. [Link]

  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. diabetesjournals.org.[Link]

  • Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC. nih.gov.[Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. nih.gov.[Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled... researchgate.net.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the unique chromatographic challenges presented by 5-(Piperidin-4-yl)nicotinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the unique chromatographic challenges presented by 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride .

Because this active pharmaceutical ingredient (API) intermediate is a dicationic salt containing both a basic piperidine ring (pKa ~10.4) and a pyridine ring (pKa ~5.2), it exhibits extreme hydrophilicity. Standard reversed-phase (RP) chromatography often fails to retain it, necessitating specialized approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or free-base normal phase chromatography [3].

Part 1: Chromatographic Behavior & Workflow Selection

The causality behind the purification failure of this compound on standard C18 columns lies in its solvation energy. In an aqueous mobile phase, the fully protonated dihydrochloride salt is heavily solvated by water, making partitioning into a hydrophobic C18 stationary phase thermodynamically unfavorable. Consequently, the compound elutes in the void volume ( t0​ ).

To successfully purify this molecule, you must either leverage its polarity using HILIC or temporarily mask its polarity by converting it to a free base.

Workflow Start 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride RetainSalt Retain Salt Form? Start->RetainSalt HILIC HILIC Purification (Ammonium Formate / ACN) RetainSalt->HILIC Yes (High Polarity) IonPair Ion-Pairing RP-HPLC (TFA / Water / ACN) RetainSalt->IonPair Yes (Moderate Polarity) FreeBase Convert to Free Base (aq. Na2CO3 / DCM) RetainSalt->FreeBase No (Need High Capacity) NormalPhase Normal Phase / Flash (DCM / MeOH / NH4OH) FreeBase->NormalPhase Resalt Re-salt with HCl (Ether / Dioxane) NormalPhase->Resalt

Decision tree for selecting a chromatography workflow based on salt retention.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of three distinct chromatographic strategies for this compound.

ParameterHILIC (Direct Salt)RP-HPLC (Ion-Pairing)Normal Phase (Free Base)
Stationary Phase Zwitterionic / Bare SilicaC18 / C8Bare Silica / Diol
Mobile Phase ACN / Aq. NH₄HCO₂ (pH 3)H₂O / ACN + 0.1% TFADCM / MeOH / NH₄OH
Retention Factor (k') 3.5 - 8.00.5 - 1.2 (Poor)2.0 - 5.0
Peak Symmetry (As) 0.95 - 1.101.50 - 2.50 (Severe Tailing)1.10 - 1.30
Loading Capacity Low (1-5 mg/g resin)Low (<1 mg/g resin)High (10-50 mg/g resin)
Post-Prep Status Requires HCl re-dosingYields TFA salt (Exchange needed)Requires HCl re-salting

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Purification via HILIC

HILIC is the optimal method for retaining the salt form. It utilizes an organic-rich mobile phase to establish a water-rich stagnant layer on a polar stationary phase, allowing the polar dihydrochloride salt to partition effectively[1].

Step-by-Step Methodology:

  • Column Preparation: Equip the system with a Zwitterionic (ZIC-HILIC) or Amide-bonded column. Flush with 50 column volumes (CV) of 50:50 Acetonitrile (ACN) / Water to hydrate the stationary phase.

  • Mobile Phase Formulation:

    • Solvent A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 60% B over 20 minutes. (Note: In HILIC, the strong eluting solvent is water; therefore, the gradient runs from high organic to high aqueous).

  • Sample Preparation: Dissolve the crude 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in the absolute minimum amount of water, then dilute with ACN until the final composition is at least 70% ACN.

  • Fraction Pooling & Salt Preservation: Pool the pure fractions. Because ammonium formate is volatile, lyophilization will remove the buffer but may also strip the native HCl, leaving a mixed or mono-hydrochloride salt. Add a 2.5x molar excess of 0.1 M aqueous HCl to the pooled fractions prior to lyophilization.

  • System Validation: Post-lyophilization, validate the salt stoichiometry using Ion Chromatography (IC) equipped with a conductivity detector [4]. The molar ratio of Chloride to API must be exactly 2.0. If it is <1.9, re-dissolve in water, add additional HCl, and re-lyophilize.

HILIC_Mech Silica Polar Stationary Phase (Bare Silica / Amide) WaterLayer Water-Rich Stagnant Layer Silica->WaterLayer Adsorbs Water MobilePhase Organic-Rich Mobile Phase (>60% Acetonitrile) WaterLayer->MobilePhase Dynamic Partitioning Analyte Protonated Analyte (Piperidinium) MobilePhase->Analyte Delivers Analyte->WaterLayer Partitions into (Hydrophilic Interaction)

Mechanism of HILIC partitioning for polar basic analytes.

Protocol B: Free-Basing & Normal Phase Flash Chromatography

If high-throughput, gram-scale purification is required, HILIC's low loading capacity becomes a bottleneck. Converting the molecule to its free base allows for traditional normal-phase purification.

Step-by-Step Methodology:

  • Free-Basing (Liquid-Liquid Extraction): Dissolve the crude salt in water. Add saturated aqueous Na2​CO3​ until the pH reaches 11.5. (Validation: The pH must exceed the piperidine pKa of 10.4 by at least 1 unit to ensure complete deprotonation).

  • Extraction: Extract 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Chromatography: Load the crude free base onto a bare silica flash column. Elute using a gradient of 0% to 15% Methanol in DCM, containing 1% aqueous NH4​OH (modifier). The NH4​OH suppresses secondary interactions between the basic piperidine nitrogen and acidic silanols on the silica.

  • Re-salting: Evaporate the pure fractions to dryness. Re-dissolve the free base in anhydrous diethyl ether or 1,4-dioxane. Dropwise, add 2.2 equivalents of 4M HCl in dioxane at 0°C. The pure 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride will precipitate as a white solid. Filter and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q1: My sample crashes out and precipitates when injected into the HILIC system. What is the root cause and how do I fix it? Causality: Dihydrochloride salts are highly water-soluble but exhibit extremely poor solubility in highly organic solvents (like the >80% Acetonitrile starting conditions of a HILIC gradient). When the aqueous sample plug hits the organic mobile phase, the salt instantly precipitates, causing high backpressure and split peaks. Solution: Sample dissolution issues frequently arise with organic solvents that are ideal for HILIC but poor for salts [1]. You must match the sample diluent to the mobile phase as closely as possible. Dissolve your sample in a minimal drop of water, then slowly titrate in Acetonitrile while vortexing until you reach the solubility limit (ideally >60% ACN). If precipitation still occurs, drastically reduce your injection volume (e.g., from 20 µL to 2 µL) to allow rapid diffusion into the mobile phase before precipitation can occur.

Q2: I am experiencing severe peak tailing on my HILIC column, even though the compound is retaining well. How do I improve peak symmetry? Causality: Peak tailing in HILIC for basic compounds is almost always caused by inadequate buffer concentration in the organic-rich layer, leading to secondary electrostatic interactions between the protonated piperidine and deprotonated surface silanols. Solution: Ensure your final mixed mobile phase contains at least 10 mM of ammonium formate. Do not use Trifluroacetic Acid (TFA). TFA and other strong ion-pairing agents should be avoided in HILIC because they disrupt the water layer and dramatically reduce retention [2]. Switch to a volatile buffer like ammonium formate (pH 3.0) to ensure the silanols are fully protonated (neutralized) while the analyte remains ionized.

Q3: Why can't I just use a standard C18 column with a high aqueous mobile phase? Causality: While C18 columns are the industry standard, they rely on hydrophobic interactions. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride has a LogP that is heavily negative. Even in 100% water, the solvation energy of the dication is so high that it will not partition into the C18 alkyl chains. Furthermore, standard C18 columns undergo "phase collapse" (dewetting) in 100% aqueous conditions, completely eliminating any available surface area for retention. HILIC is specifically required because it retains polar analytes that fundamentally cannot be retained on an RP column [3].

Q4: After lyophilizing my HILIC fractions, my compound's mass is lower than expected, and it behaves differently in subsequent biological assays. What happened? Causality: HILIC requires volatile buffers like ammonium formate. During lyophilization, the vacuum removes the buffer, but it can also volatilize the native HCl from your compound, converting your dihydrochloride salt into a mono-hydrochloride or a mixed formate/chloride salt. Solution: As detailed in Protocol A, you must deliberately "re-dose" the pooled fractions with a slight excess of dilute HCl prior to lyophilization. This forces the equilibrium toward the dihydrochloride form, ensuring the volatile formic acid is driven off and the stable dihydrochloride API is preserved.

References
  • AMSbiopharma. "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis". Available at:[Link]

  • Drug Discovery Trends. "Technology in Action: Separating Salt". Available at:[Link]

Optimization

Stability of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges researchers face when handling 5-(Piperidin-4-yl)n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges researchers face when handling 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5)[1] in aqueous environments.

This compound is a critical building block in drug discovery, but its dual-ring system and dihydrochloride salt form introduce specific variables regarding pH-dependent solubility, hygroscopicity, and hydrolytic stability. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind experimental failures and the self-validating protocols needed to correct them.

Quantitative Stability & Solubility Profile

To establish a baseline for your experimental design, refer to the synthesized physicochemical data below. These parameters dictate the boundaries of safe handling for this compound.

ParameterConditionObservation / LimitMechanistic Driver
Aqueous Solubility (Salt) Unbuffered Water (pH ~3.0)> 50 mg/mLFull protonation of both piperidine and pyridine nitrogens.
Aqueous Solubility (Free Base) PBS Buffer (pH 7.4)< 1 mg/mLDeprotonation of the pyridine ring reduces hydration energy.
Hydrolytic Stability pH 4.0 - 6.0 at 4°C> 99% intact (30 days)Nitrile group is stable under mildly acidic, cold conditions.
Hydrolytic Degradation pH 8.0+ at 37°C~5-10% loss (7 days)Base-catalyzed nucleophilic attack on the nitrile carbon[2].
Hygroscopicity Solid state, >60% RHRapid water absorptionDihydrochloride salts readily coordinate atmospheric water[3].

In-Depth Troubleshooting & FAQs

Q1: My 10 mM stock solution in water is perfectly clear, but when I dilute it to 100 μM in my cell culture media, it becomes cloudy. Why?

The Causality: This is a classic pH-shift precipitation event. The dihydrochloride salt of 5-(Piperidin-4-yl)nicotinonitrile dissolves readily in pure water, yielding a highly acidic solution (pH 2-4) where both the piperidine (pKa ~10.4) and pyridine (pKa ~5.2) nitrogen atoms are protonated[3]. However, when you dilute this stock into physiological media (pH 7.4), the pyridine nitrogen rapidly loses its proton. The loss of this formal charge drastically reduces the molecule's polarity and aqueous solubility. If your final concentration exceeds the solubility limit of this newly formed "free base," it will rapidly crash out of solution. The Solution: Prepare your intermediate dilutions in a compatible co-solvent (e.g., 10% DMSO) before the final spike into the assay buffer, or ensure your final assay concentration remains strictly below the free-base solubility threshold.

Q2: I left my aqueous stock solution at room temperature for a week. Is the compound still intact?

The Causality: It depends entirely on the pH of the solution. The nicotinonitrile moiety (the nitrile group attached to the pyridine ring) is susceptible to hydrolysis. Under basic conditions, hydroxide ions nucleophilically attack the electron-deficient nitrile carbon, converting it first to a nicotinamide derivative, and eventually to a nicotinic acid derivative[2]. If your stock was in pure water (acidic), it is likely intact. If it was stored in a slightly basic buffer, degradation has likely begun. The Solution: Always store aqueous stocks at mildly acidic pH (pH 4-5) at -20°C. For long-term storage, aliquoting is mandatory to prevent freeze-thaw degradation.

Q3: My assay results are inconsistent between different batches of the solid compound. What is causing this variability?

The Causality: Dihydrochloride salts are notoriously hygroscopic[3]. Every time you open the vial in a humid laboratory environment, the solid compound absorbs atmospheric moisture. Consequently, the molecular weight of the powder in your vial increases over time. If you weigh out 10 mg of a heavily hydrated powder, you are adding significantly fewer moles of the active compound than your calculations assume, leading to artificially low stock concentrations and inconsistent assay readouts. The Solution: Store the solid desiccated at -20°C. Allow the vial to come to room temperature completely before opening to prevent condensation.

Mandatory Visualizations

Handling Workflow: Preventing Precipitation

Workflow Start Weigh Dihydrochloride Salt (Equilibrated to RT) Solvent Select Primary Solvent Start->Solvent Water Aqueous Stock (pH ~3) Highly Soluble Solvent->Water Buffer Dilute in Assay Buffer (pH 7.4) Water->Buffer Check Visual & OD600 Check (Precipitation?) Buffer->Check Precip Yes: Free Base Precipitation Reduce Conc. or add DMSO Check->Precip Exceeds limit Clear No: Proceed to Assay Check->Clear Below limit

Decision matrix for preventing free-base precipitation of 5-(Piperidin-4-yl)nicotinonitrile.

Hydrolytic Degradation Pathway

Pathway Nitrile 5-(Piperidin-4-yl) nicotinonitrile (Active API) Amide Nicotinamide Derivative (Intermediate) Nitrile->Amide H2O, OH- (Hydrolysis) Acid Nicotinic Acid Derivative (Terminal Degradant) Amide->Acid H2O, OH- (Hydrolysis)

Base-catalyzed hydrolytic degradation pathway of the nicotinonitrile moiety.

Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating protocols. These methods contain internal checks to differentiate between chemical degradation and physical precipitation.

Protocol A: Preparation of a Stable, Verified 10 mM Stock Solution

This protocol minimizes hygroscopic weighing errors and prevents premature hydrolysis.

  • Equilibration: Remove the sealed vial of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride from -20°C storage. Place it in a desiccator at room temperature for exactly 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Rapid Weighing: Tare a glass vial on an analytical balance. Rapidly transfer approximately 5 mg of the solid. Record the exact mass to 0.01 mg precision.

  • Solvent Addition: Calculate the exact volume of LC-MS grade water (or 100% DMSO, depending on downstream applications) required to achieve a 10.0 mM concentration. Add the solvent immediately.

  • Dissolution & Verification: Vortex for 30 seconds. The solution must be optically clear.

  • Aliquoting: Immediately divide the stock into 50 μL single-use aliquots in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: Forced Degradation & Stability Profiling (HPLC-UV)

This protocol validates the hydrolytic stability of the compound in your specific assay buffer, ensuring mass balance is maintained.

  • Sample Preparation: Spike the 10 mM stock solution into your target assay buffer (e.g., pH 7.4 PBS) to a final concentration of 100 μM. Prepare a parallel control in pH 4.0 acetate buffer.

  • Incubation: Incubate both solutions at 37°C in a thermostatic shaker.

  • Time-Course Sampling: Withdraw 50 μL aliquots at T=0, 24h, 48h, and 7 days. Immediately quench the pH 7.4 samples by adding 5 μL of 1% formic acid to halt base-catalyzed hydrolysis[2].

  • Centrifugation (The Physical Check): Centrifuge all samples at 15,000 x g for 10 minutes. Causality: If the compound is precipitating rather than degrading, the pellet will contain the active pharmaceutical ingredient (API), and the supernatant concentration will artificially drop.

  • HPLC Analysis: Inject 10 μL of the supernatant onto a C18 Reverse Phase HPLC column. Use a gradient of Water/Acetonitrile (with 0.1% TFA).

  • Mass Balance Validation (The Chemical Check): Monitor the UV absorbance at ~254 nm. Calculate the area under the curve (AUC) for the parent peak. If the parent peak decreases, you must observe the emergence of a more polar peak (eluting earlier) corresponding to the nicotinamide degradant. If the parent peak drops but no degradant appears, your compound has precipitated, not hydrolyzed.

References

  • 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | CAS 1137949-73-5 | SCBT - Santa Cruz Biotechnology -
  • Process for the production of nicotinamide - Justia P
  • Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis - Benchchem -
  • US9636344B2 - Substituted 2,3-dihydroimidazo[1,2-C]quinazoline salts - Google P

Sources

Troubleshooting

Troubleshooting poor solubility of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

Welcome to the technical support resource for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve consistent and successful experimental outcomes.

Understanding the Molecule

5-(Piperidin-4-yl)nicotinonitrile is a heterocyclic compound featuring both a piperidine and a nicotinonitrile (3-cyanopyridine) moiety.[1][] The dihydrochloride salt form indicates that the two basic nitrogen atoms—one in the piperidine ring and one in the pyridine ring—are protonated and associated with chloride counter-ions. This salt formation strategy is typically employed to enhance the aqueous solubility of basic parent molecules.[3] However, as a dihydrochloride salt of a moderately complex organic structure, its dissolution behavior can be nuanced and present challenges.

Caption: Structure of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in aqueous solutions. Isn't the hydrochloride salt supposed to be water-soluble?

A: This is a common and valid question. While converting a basic compound to its hydrochloride salt is a standard method to increase aqueous solubility, several factors can still lead to challenges:

  • Underlying Molecular Properties: The parent molecule, despite its nitrogen-containing rings which can hydrogen bond with water, possesses a significant nonpolar carbon framework.[][4] This inherent hydrophobicity can limit high solubility even in the salt form.

  • Dihydrochloride Nature: This compound has two hydrochloride moieties. The energetics of solvating this doubly-charged species with two associated counter-ions can be complex.

  • The Common Ion Effect: This is a critical factor for hydrochloride salts. If your aqueous solvent already contains chloride ions (e.g., from buffers like PBS or saline), it can significantly suppress the dissolution of the compound.[5][6] We will discuss this in detail next.

  • pH of the Solution: The pH of your water or buffer is crucial. The salt is most stable and soluble at a low pH. If the pH is too high, the protonated nitrogens can lose their charge, converting the molecule back to its less soluble free-base form.[7][8]

Q2: What is the "common ion effect" and how does it apply here?

A: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[6][9]

For 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride, the dissolution equilibrium is:

[Compound]·2HCl (solid) ⇌ [Compound]²⁺ (aqueous) + 2Cl⁻ (aqueous)

If your solvent (like Phosphate-Buffered Saline, which contains NaCl) already has a high concentration of chloride ions (Cl⁻), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved state.[6][9] This leads to a lower-than-expected solubility. The effect is often more pronounced for compounds that are only slightly soluble to begin with.[5]

cluster_equilibrium Dissolution Equilibrium cluster_scenario1 Scenario A: Pure Water cluster_scenario2 Scenario B: Buffer with NaCl Solid [Compound]·2HCl (Solid) Dissolved [Compound]²⁺ (aq) + 2Cl⁻ (aq) Solid->Dissolved Dissolves Dissolved->Solid Precipitates Water Low [Cl⁻] Water->Dissolved Equilibrium favors dissolution Buffer High [Cl⁻] (Common Ion) Buffer->Solid Equilibrium shifts left, suppressing dissolution

Caption: The Common Ion Effect on Solubility.

Q3: How does pH affect the solubility, and what is the optimal pH range?

A: The solubility of this compound is strongly dependent on pH.[7] The two nitrogen atoms are protonated (positively charged) in the dihydrochloride salt. This charged state is what makes the molecule more soluble in water.

  • Low pH (Acidic): In acidic conditions (e.g., pH < 5), the equilibrium favors the protonated, charged, and more soluble form. Therefore, acidic solutions will generally yield the highest solubility.[8][10]

  • High pH (Basic): As the pH increases, a base in the solution will strip the protons from the nitrogen atoms. This neutralizes the charge, converting the molecule to its free-base form, which is significantly less water-soluble and will likely precipitate out of the solution.[10]

The optimal pH is one that is low enough to ensure both nitrogen atoms remain fully protonated. A starting pH of 2-4 is recommended for preparing aqueous stock solutions.

cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 8) Low_pH_Form [Compound]-H₂²⁺ (Protonated, Charged) Low_pH_Result High Solubility Low_pH_Form->Low_pH_Result High_pH_Form [Compound] (Neutral Free Base) Low_pH_Form->High_pH_Form + 2OH⁻ - 2H₂O High_pH_Form->Low_pH_Form + 2H⁺ High_pH_Result Low Solubility (Precipitation) High_pH_Form->High_pH_Result

Caption: Effect of pH on Ionization State and Solubility.

Q4: What are the recommended solvents for this compound?

A: Solubility can vary between batches, so it is always best to perform a small-scale test. However, based on the structure, the following solvents are recommended starting points.

SolventAnticipated SolubilityNotes
Water LowHighly pH-dependent. Prone to common ion effect.
0.1 N HCl Moderate to HighAcidic pH helps maintain the protonated, soluble form.
DMSO HighA common solvent for preparing high-concentration stock solutions.
Ethanol ModerateOften used as a co-solvent with water or buffers.
Methanol Moderate to HighSimilar to ethanol, can be a good choice for initial dissolution.[11]
PBS (pH 7.4) Very LowNot recommended due to neutral/slightly basic pH and high chloride content (common ion effect).[5]
Q5: I managed to dissolve the compound, but it precipitated after a few hours/days. What is happening?

A: This phenomenon is likely due to either salt disproportionation or a slow equilibration to the compound's true solubility limit at that specific pH and temperature.

  • Salt Disproportionation: In an aqueous suspension or a solution that is not sufficiently acidic, the hydrochloride salt can slowly convert to its corresponding free base, which is less soluble and precipitates out.[12] This can happen even if the initial dissolution was successful, especially if the solution was prepared near the saturation point.

  • Supersaturation: Sometimes, with the aid of heating or sonication, you can create a supersaturated solution. This is an unstable state, and over time, the excess solute will crystallize out until it reaches its equilibrium solubility.

To mitigate this, ensure your stock solutions are stored at a sufficiently low pH (if aqueous) and consider storing them at lower temperatures (e.g., -20°C) to slow down degradation or precipitation processes. For non-clinical studies, cooling the suspension can be a method to suppress disproportionation.[12]

Troubleshooting Guide & Protocols

Systematic Troubleshooting Workflow

If you are encountering solubility issues, follow this logical progression to identify the root cause and find a solution.

Start Start: Poor Solubility Observed Q_Solvent What is the solvent? Start->Q_Solvent Is_Aqueous Aqueous (Water, Buffer) Q_Solvent->Is_Aqueous Aqueous Is_Organic Organic (DMSO, EtOH) Q_Solvent->Is_Organic Organic Q_Aqueous Is the aqueous solvent a buffer containing Cl⁻ (e.g., PBS)? Is_Aqueous->Q_Aqueous Try_Physical Try Physical Methods: - Vortex vigorously - Gentle warming (to 37°C) - Sonication Is_Organic->Try_Physical Common_Ion Potential Common Ion Effect. Switch to pure water or a non-chloride buffer (e.g., citrate). Q_Aqueous->Common_Ion Yes Check_pH Check pH of the solution. Q_Aqueous->Check_pH No Common_Ion->Check_pH Q_pH Is pH > 5? Check_pH->Q_pH Adjust_pH pH is too high. Lower pH to 2-4 by adding dilute HCl dropwise. Q_pH->Adjust_pH Yes Q_pH->Try_Physical No Adjust_pH->Try_Physical Q_Still_Insoluble Still Insoluble? Try_Physical->Q_Still_Insoluble Use_Cosolvent Prepare high-concentration stock in 100% DMSO. Serially dilute into final aqueous medium. Q_Still_Insoluble->Use_Cosolvent Yes Success Success: Compound Dissolved Q_Still_Insoluble->Success No Use_Cosolvent->Success

Sources

Optimization

Technical Support Center: Optimizing Assays &amp; Minimizing Off-Target Effects for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities encountered when using 1[1] as a fragment or building block in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities encountered when using 1[1] as a fragment or building block in drug discovery.

While the nicotinonitrile portion frequently acts as a primary interaction motif for target binding[2], the structural features of this compound inherently drive two major off-target liabilities: hERG channel blockade and Cytochrome P450 (CYP) inhibition . This guide provides the causality behind these effects, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your screening data.

G Compound 5-(Piperidin-4-yl) nicotinonitrile Sub1 Piperidine Moiety (Basic Nitrogen) Compound->Sub1 Sub2 Pyridine-Nitrile (Nitrogen Lone Pair) Compound->Sub2 Off1 hERG Channel Blockade Sub1->Off1 Protonation at pH 7.4 Off2 CYP450 (3A4/2C9) Inhibition Sub2->Off2 Heme-Iron Coordination Mit1 Lower pKa (Fluorination/EWG) Off1->Mit1 Mitigation Mit2 Steric Hindrance (Ortho-substitution) Off2->Mit2 Mitigation

Logical relationship between structural liabilities and off-target mitigation strategies.

Part 1: Troubleshooting Guide & FAQs

Q1: Our derivatives containing the piperidine moiety are showing significant hERG toxicity in patch-clamp assays. How do we mitigate this without losing target affinity? A1: The causality of hERG blockade lies in the basicity of the secondary amine in the piperidine ring. At a physiological pH of 7.4, this nitrogen is protonated. The resulting cation interacts strongly with aromatic residues (Tyr652 and Phe656) in the inner cavity of the hERG potassium channel via cation- π interactions. To mitigate this, you must reduce the basicity (lower the pKa) of the amine. Well-established med-chem strategies to 3[3] include introducing electron-withdrawing groups (EWGs) such as a fluorine atom adjacent to the basic nitrogen, or replacing the piperidine entirely with a morpholine or piperazine ring to leverage inductive effects.

Q2: We observe potent, broad-spectrum inhibition across multiple CYP450 isoforms (specifically CYP3A4 and CYP2C9). What is driving this, and how can we design it out? A2: This is driven by the pyridine-nitrile system. The lone pair of electrons on the exposed pyridine nitrogen acts as a strong ligand that coordinates directly with the heme iron (Fe 3+ ) in the active site of CYP enzymes, competitively displacing oxygen and halting oxidative metabolism. To engineer this out, introduce steric bulk adjacent to the pyridine nitrogen. As demonstrated in efforts to 4[4], adding an ortho-methyl or ortho-amino group creates steric hindrance that prevents the nitrogen from accessing the deep, constricted heme pocket of the CYP enzyme, while often preserving binding to the primary target's more solvent-exposed active site.

Q3: Our biochemical assay yields high background noise and inconsistent IC 50​ values when screening this fragment at high concentrations (>50 µM). Is this a PAIN (Pan-Assay Interference Compound)? A3: It is highly likely you are observing colloidal aggregation rather than true stoichiometric binding. Highly lipophilic fragments often self-associate in aqueous buffers to form micelles. These micelles non-specifically sequester and denature target proteins, leading to false-positive inhibition. You must run a detergent-dependent counter-screen (see Protocol 2 below) to validate your hits.

Part 2: Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. Do not rely on single-readout biochemical screens.

Protocol 1: Self-Validating CYP450 Reversible Inhibition Assay

This protocol determines if your synthesized derivatives are coordinating with CYP heme iron.

  • Step 1: Microsomal Incubation. Incubate test compounds (0.1 - 50 µM) with Human Liver Microsomes (HLM) (0.1 mg/mL), 1 mM NADPH, and a probe substrate (e.g., Midazolam for CYP3A4).

    • Causality: HLMs provide the native lipid membrane environment required for proper CYP enzyme conformation. NADPH is the essential electron donor required to drive the catalytic oxidation cycle.

  • Step 2: Reaction Quenching. Stop the reaction at exactly 10 minutes by adding a 3x volume of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

    • Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity to ensure precise kinetic timing.

  • Step 3: LC-MS/MS Quantification. Centrifuge the plate and analyze the supernatant to measure the ratio of metabolite to IS.

  • Self-Validation System:

    • Internal Standard (IS): Normalizes for any variability in extraction efficiency or ion suppression during mass spectrometry.

    • Positive Control Gating: Ketoconazole (a known potent CYP3A4 inhibitor) must be run in parallel. If the Ketoconazole control fails to produce an IC 50​ < 0.1 µM, the entire assay plate is mathematically invalidated, preventing false-negative reporting.

Protocol 2: Detergent-Dependent Counter-Screen for Colloidal Aggregation

Use this workflow to eliminate false positives caused by fragment aggregation.

  • Step 1: Baseline Assay. Run your primary biochemical assay with the test compound at its calculated IC 90​ concentration.

  • Step 2: Detergent Addition. Repeat the exact same assay with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

    • Causality: Triton X-100 is a non-ionic surfactant that disrupts colloidal micelles formed by lipophilic fragments, releasing the sequestered target protein back into the solution.

  • Step 3: Dynamic Light Scattering (DLS). Measure the scattering intensity of the compound in the assay buffer (without protein).

  • Self-Validation System: If the apparent inhibition vanishes upon adding Triton X-100, and DLS detects particles >10 nm in radius, the compound is definitively flagged as a colloidal aggregator. This dual-orthogonal readout prevents the accidental discarding of true, highly hydrophobic stoichiometric binders.

Workflow Start Compound Library Screening Step1 Primary Biochemical Assay Start->Step1 Decision1 Hit Detected? Step1->Decision1 Decision1->Start No Step2 Counter-Screen: + 0.01% Triton X-100 Decision1->Step2 Yes Decision2 Activity Maintained? Step2->Decision2 Step3 Orthogonal Validation (DLS & SPR) Decision2->Step3 Yes (True Hit) Discard Discard as Aggregator Decision2->Discard No (False Positive)

Self-validating counter-screening workflow to eliminate colloidal aggregation false positives.

Part 3: Quantitative Data Summary

The following table summarizes the primary off-target liabilities associated with the 5-(Piperidin-4-yl)nicotinonitrile scaffold, the structural drivers, and the quantitative target metrics required to validate successful mitigation during lead optimization.

Off-Target LiabilityStructural DriverPrimary Validation AssayChemical Mitigation StrategyTarget Safety Metric
hERG Blockade Basic Piperidine Nitrogen (pKa ~9.5)Automated Patch-Clamp (HEK293 cells)Fluorination / EWG addition to lower pKaIC 50​ > 30 µM
CYP3A4 Inhibition Pyridine Nitrogen Lone PairHuman Liver Microsomes (HLM) + LC-MS/MSOrtho-steric hindrance (e.g., methyl group)IC 50​ > 10 µM
Colloidal Aggregation High Lipophilicity / PlanarityTriton X-100 Screen & Dynamic Light ScatteringDisruption of symmetry / logP reductionCMC > 100 µM

References

  • [1] 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride | CAS 1137949-73-5 | SCBT - Santa Cruz Biotechnology. Available at:

  • [2] 5-(Piperidin-4-yl)nicotinonitrile | 1138217-85-2 - Benchchem. Available at:

  • [3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. Available at:

  • [4] Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing batch-to-batch variability with 5-(Piperidin-4-yl)nicotinonitrile dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing batch-to-batch variability with 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS: 1137949-73-5).

As a bifunctional building block, this compound is highly versatile but prone to physical and chemical inconsistencies. Below, we dissect the root causes of these variations, provide diagnostic workflows, and outline self-validating protocols to rescue compromised batches.

The Root Cause of Variability: The "pKa Rule" and Disproportionation

To resolve batch variability, we must first understand the causality behind it. The core issue stems from the differential basicity of the molecule's two nitrogen atoms.

The piperidine secondary amine is highly basic (pKa ~10.5) and readily forms a stable hydrochloride salt. However, the pyridine nitrogen is electron-deficient due to the para-nitrile group, rendering it weakly basic (pKa ~3–5). According to the fundamental , forming a stable salt requires a pKa difference of at least 2 to 3 units between the basic center and the acidic counterion [1].

While the piperidine nitrogen easily satisfies this rule, the pyridine nitrogen forms a loosely bound salt. When exposed to ambient humidity, the highly hygroscopic dihydrochloride absorbs water. This moisture acts as a microenvironmental mediator, triggering salt disproportionation —the spontaneous dissociation of the second HCl molecule [2]. Consequently, your batch shifts from a pure dihydrochloride to an unpredictable mixture of mono- and di-hydrochloride salts, fundamentally altering its molecular weight and reactivity [3].

Quantitative Batch Profiling

Before integrating a new batch into your synthetic pipeline, compare its specifications against this diagnostic matrix to anticipate downstream impacts.

Batch ProfilePhysical StateHCl EquivalentsWater Content (KF)Downstream ImpactRecommended Action
Ideal (Reference) Free-flowing white powder1.95 – 2.05< 1.0%Predictable reaction kineticsUse directly
Moisture-Compromised Clumpy or sticky solid1.95 – 2.05> 3.0%Weighing errors; hydrolysis of sensitive electrophilesDesiccate or free-base
Disproportionated Off-white crystalline powder1.40 – 1.80VariableDrifting NMR shifts; incomplete reactions due to base consumptionFree-base before use
Over-acidified Yellowish powder> 2.10< 1.0%Rapid degradation of acid-sensitive coupling partnersFree-base before use

Diagnostic Workflow & Mechanistic Pathways

Use the following decision tree to rapidly assess incoming batches and determine the necessary corrective action.

G Start New Batch of 5-(Piperidin-4-yl) nicotinonitrile 2HCl CheckCoA Review CoA & Inspect Physical Appearance Start->CheckCoA Decision1 Is powder clumpy or discolored? CheckCoA->Decision1 KF Perform Karl Fischer & XRPD Analysis Decision1->KF Yes (Moisture/Degradation) Titration Perform Acid-Base Titration for HCl equivalents Decision1->Titration No (Check Stoichiometry) FreeBase Execute Free-Basing Protocol KF->FreeBase High Water Content Titration->FreeBase HCl eq. < 1.9 or > 2.1 Proceed Proceed to Downstream Synthesis Titration->Proceed HCl eq. ~ 2.0 FreeBase->Proceed

Fig 1. Diagnostic workflow for assessing and resolving batch-to-batch variability.

Frequently Asked Questions (Troubleshooting)

Q1: Why do the NMR chemical shifts of my building block drift between different batches? A1: Drifting chemical shifts in D₂O or DMSO-d₆ are a hallmark of variable salt stoichiometry. Because NMR operates on a time-averaged timescale, the observed chemical shift is a population-weighted average of the protonated and deprotonated species. If Batch A has 2.0 equivalents of HCl and Batch B has 1.6 equivalents (due to disproportionation), the local pH of the NMR sample changes, causing the shifts of the piperidine and pyridine protons to move unpredictably.

Q2: My amidation/N-alkylation yields dropped from 85% to 40% with a new batch. What happened? A2: This is a direct consequence of uncompensated stoichiometry. If a batch has lost HCl via disproportionation, it effectively has a lower molecular weight than the assumed 260.16 g/mol . Consequently, weighing out a standard mass means you are adding more active nucleophile than calculated. Furthermore, if you use a fixed amount of auxiliary base (e.g., DIPEA) assuming a perfect dihydrochloride, a disproportionated batch will result in a massive excess of free base in the reaction mixture, potentially degrading sensitive electrophiles or triggering side reactions.

G DiHCl Dihydrochloride Salt (Ideal: 2.0 eq HCl) MonoHCl Monohydrochloride + Free HCl (Moisture-Induced) DiHCl->MonoHCl Ambient Humidity (H2O absorption) FreeBase Free Base (Active Nucleophile) DiHCl->FreeBase Base Addition (Strictly >2.0 eq needed) MonoHCl->FreeBase Base Addition (Variable eq. needed)

Fig 2. Mechanistic pathway of moisture-induced salt disproportionation.

Self-Validating Experimental Protocols

To ensure rigorous [4], utilize the following self-validating protocols to either quantify or reset the state of your building block.

Protocol A: Potentiometric Titration for Chloride Content

Rationale: To adjust base equivalents accurately in downstream reactions, you must know the exact HCl stoichiometry of the current batch.

  • Preparation: Accurately weigh ~50.0 mg of the batch into a titration vessel.

  • Solvation: Dissolve in 50 mL of an 80:20 Water:Methanol mixture to ensure complete solvation of both the salt and any transient free base.

  • Titration: Titrate with a standardized 0.1 M AgNO₃ solution using a silver/silver chloride (Ag/AgCl) ion-selective electrode.

  • Validation Check (Self-Validation): Calculate the experimental chloride mass fraction. The theoretical chloride content for perfect 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (C₁₁H₁₅Cl₂N₃, MW = 260.16 g/mol ) is 27.26% . If your experimental value is < 26.0%, the batch has undergone significant disproportionation and must be free-based (Protocol B) before use.

Protocol B: Quantitative Free-Basing Workflow

Rationale: Rather than guessing the stoichiometry of a compromised batch, the most scientifically rigorous approach is to completely reset the system by isolating the free base (CAS: 1138217-85-2). This guarantees a uniform starting material (MW = 187.24 g/mol ) for sensitive downstream couplings.

  • Dissolution: Suspend 1.0 g of the variable dihydrochloride batch in 15 mL of deionized water.

  • Basification: Slowly add saturated aqueous Na₂CO₃ dropwise while stirring until the solution reaches pH 11–12.

    • Validation Check 1: Spot the aqueous mixture onto universal pH indicator paper. A confirmed pH > 11 ensures the piperidine nitrogen is fully deprotonated. The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

    • Validation Check 2: After the third extraction, spot the remaining aqueous layer onto a silica TLC plate and stain with Dragendorff’s reagent or iodine. A negative stain confirms 100% of the alkaloid has been successfully transferred to the organic phase.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check 3: Weigh the isolated solid and calculate the recovery yield (Theoretical maximum for 1.0 g of pure dihydrochloride is ~720 mg). Perform a ¹H NMR scan in CDCl₃ to confirm the absence of residual water (peak at 1.56 ppm) and DCM (peak at 5.30 ppm).

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH PMC). URL:[Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. URL: [Link]

Optimization

Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Compounds

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] However, a common hurdle in the development of piperidine-containing drug candidates is achieving adequate oral bioavailability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the bioavailability of these important compounds. We will explore the underlying causes of poor bioavailability and provide actionable strategies, detailed protocols, and field-proven insights to enhance drug absorption and systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?

A1: Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors, often referred to as the "ADME" (Absorption, Distribution, Metabolism, Excretion) bottlenecks:

  • Poor Aqueous Solubility: The piperidine ring itself imparts a degree of lipophilicity. Depending on the substituents, the compound may not adequately dissolve in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4] Since the piperidine nitrogen is basic, its ionization state and thus solubility are highly dependent on the pH of the environment.[5]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to suboptimal physicochemical properties (e.g., high polarity, excessive hydrogen bonding) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[3][6]

  • Extensive First-Pass Metabolism: The compound is absorbed from the gut but is heavily metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation. The piperidine ring and its substituents are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, with common pathways including N-dealkylation and oxidation.[3]

Q2: My compound is highly soluble and shows high permeability in the Caco-2 assay, but its oral bioavailability in rats is still very low. What is the likely issue?

A2: This classic discrepancy strongly points towards extensive first-pass metabolism.[3] The Caco-2 cell model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[3] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly cleared by the liver before it can reach systemic circulation. Another possibility is significant metabolism within the gut wall itself, which is not always fully captured in standard Caco-2 protocols.

Q3: What are the first-line strategies I should consider to improve bioavailability before making major structural changes to my lead compound?

A3: Before embarking on a complex medicinal chemistry campaign, several formulation-based strategies can provide a significant and rapid improvement in bioavailability:

  • Salt Formation: For basic piperidine compounds, forming a salt with a pharmaceutically acceptable acid is often the most effective initial step to improve solubility and dissolution rate.[7][8]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[9]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the bioavailability of lipophilic compounds by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[10]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can prevent crystallization and maintain a supersaturated state in the GI tract, thereby increasing solubility and absorption.[4]

Q4: How can I determine if my piperidine derivative is a substrate for the P-glycoprotein (P-gp) efflux pump?

A4: The standard in vitro method is a bidirectional Caco-2 permeability assay .[3] In this assay, the transport of your compound is measured in two directions: from the apical (A, gut lumen side) to the basolateral (B, blood side) and from B-to-A.

  • An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[3]

  • To confirm P-gp specifically, the experiment can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio upon co-incubation with the inhibitor confirms P-gp involvement.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental scenarios and provides a logical workflow for diagnosing and solving bioavailability issues.

Workflow for Troubleshooting Low Oral Bioavailability

G cluster_0 cluster_1 Phase 1: Initial Assessment cluster_2 Phase 2: In Vitro Mechanistic Assays cluster_3 Phase 3: Diagnosis & Strategy A Low Oral Bioavailability Observed in Animal Model B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C Aqueous Solubility Assay (pH-solubility profile) B->C D Caco-2 Permeability Assay (Bidirectional) B->D E Liver Microsome Stability Assay B->E F Problem: Solubility-Limited Strategy: Formulation (Salts, SEDDS) or Structural Modification (add polar groups) C->F G Problem: Permeability-Limited (Low Papp A->B or High Efflux) Strategy: Structural Modification (modulate LogP, mask H-bonds) D->G H Problem: Metabolism-Limited (High Clearance) Strategy: Structural Modification (block metabolic sites, deuteration) E->H I Optimized Compound/ Formulation for In Vivo Testing F->I Iterate & Re-evaluate G->I Iterate & Re-evaluate H->I Iterate & Re-evaluate

Caption: A logical workflow for diagnosing and addressing low bioavailability.

Scenario 1: Compound Precipitates in Aqueous Buffer from DMSO Stock
  • Problem: This is a classic solubility issue. The compound is soluble in a high concentration of organic solvent (like DMSO) but crashes out when diluted into an aqueous medium, meaning its thermodynamic aqueous solubility is low.[5]

  • Causality: The high organic content of the stock solution overcomes the energy barrier required to dissolve the compound. Upon dilution, the aqueous environment cannot maintain this dissolved state, leading to precipitation.

  • Troubleshooting & Solutions:

    • pH Adjustment: Since piperidines are basic, attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 3-5). This protonates the piperidine nitrogen, forming a more soluble salt in situ.[5]

    • Use of Co-solvents: Increase the tolerance of your aqueous buffer to organic co-solvents. While many cell-based assays have a low tolerance (<1%), some enzymatic assays can tolerate higher concentrations of DMSO, ethanol, or PEGs.[5]

    • Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[5][6] This is a powerful technique for preparing solutions for in vitro and even in vivo studies.

Scenario 2: High Variability in Plasma Concentrations in Animal Studies
  • Problem: The pharmacokinetic (PK) data shows large error bars, and plasma concentrations are inconsistent across animals in the same dosing group.

  • Causality: This variability can have several origins, often related to inconsistent absorption.

  • Troubleshooting & Solutions:

Potential CauseDiagnostic Steps & Solutions
Poor Dissolution/Solubility The amount of drug that dissolves in the GI tract may vary between animals due to subtle differences in GI fluid volume or composition. Solution: Improve the formulation to ensure consistent dissolution. Consider using an amorphous solid dispersion or a lipid-based formulation like SEDDS to pre-dissolve the drug.[3]
Food Effects The presence or absence of food can drastically alter gastric emptying, GI pH, and fluid composition, impacting drug dissolution and absorption.[3] Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing and have free access to water.
Variable First-Pass Metabolism Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to inconsistent metabolism.[3] Solution: While difficult to control, this highlights the need to develop metabolically robust analogs. Identify the primary metabolic pathways to guide structural modifications.

Key Strategies to Enhance Bioavailability

Chemical and Structural Modifications

This approach involves altering the molecule itself to improve its ADME properties.

  • Improving Metabolic Stability:

    • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely metabolic "soft spots," such as the carbons alpha to the piperidine nitrogen, to prevent enzymatic attack.[3]

    • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can significantly increase metabolic stability due to the high strength of the C-F bond.[3]

    • Bioisosteric Replacement: In some cases, replacing the piperidine ring with a more rigid or less metabolically susceptible scaffold, such as a tropane, can improve stability.[11]

  • Prodrug Strategy:

    • Concept: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[12] This strategy is excellent for temporarily masking polar groups that hinder membrane permeability.

    • Application: For a piperidine compound with poor permeability due to an exposed, polar functional group (like a hydroxyl or carboxylic acid), that group can be masked with a lipophilic promoiety (e.g., an ester). This increases the molecule's overall lipophilicity, enhances absorption, and is then cleaved by esterases in the blood or liver to release the active parent compound.[13]

P-gp Efflux and Prodrug Activation

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Epithelial Cell (Enterocyte) cluster_2 Bloodstream (Basolateral) Drug Drug Drug_in Drug Drug->Drug_in Poor Passive Diffusion Prodrug Prodrug (Lipophilic) Prodrug_in Prodrug Prodrug->Prodrug_in Enhanced Passive Diffusion Pgp P-gp Efflux Pump Pgp->Drug Efflux Drug_in->Pgp Drug_blood Active Drug Drug_in->Drug_blood Absorption Esterases Esterases Prodrug_in->Esterases Esterases->Drug_in Activation

Caption: P-gp efflux limits drug absorption while a prodrug strategy can enhance it.

Advanced Formulation Strategies

For when the intrinsic properties of the molecule cannot be sufficiently optimized, advanced formulations offer powerful solutions.

Formulation StrategyMechanism of ActionIdeal for Compounds That Are...
Salt Formation Increases solubility and dissolution rate by creating an ionized, more hydrophilic form of the drug.[7][14]Weakly basic or acidic, with poor aqueous solubility.
Solid Lipid Nanoparticles (SLNs) Encapsulates the drug in a solid lipid core, protecting it from degradation and enhancing uptake via lymphatic pathways.[15]Lipophilic and susceptible to first-pass metabolism.
Self-Emulsifying Drug Delivery Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, keeping the drug in a solubilized state.[10]Highly lipophilic (poorly water-soluble).
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[6][16]Poorly water-soluble.

Detailed Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²), which indicates a confluent, tight monolayer.[17]

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.5 for the apical (A) side and pH 7.4 for the basolateral (B) side to mimic physiological conditions.

  • Experiment Setup (A-to-B):

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Experiment Setup (B-to-A):

    • Perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a compound and predict its susceptibility to first-pass metabolism.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., rat, human) on ice.

    • Prepare a NADPH-regenerating system solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), the liver microsome suspension (to a final protein concentration of ~0.5-1.0 mg/mL), and the test compound (to a final concentration of ~1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and transfer it into a separate tube containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing:

    • Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein. Compounds with high intrinsic clearance are more likely to suffer from high first-pass metabolism in vivo.

References

  • Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Yoo, J., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. [Link]

  • Al-kassas, R., et al. (2023). An update on Nanoparticle Formulation Design of Piperine to Improve its Oral bioavailability: A Review. Iraqi Journal Of Pharmaceutical Sciences. [Link]

  • Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Fitoterapia. [Link]

  • Li, P., et al. (2012). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. International Journal of Pharmaceutics. [Link]

  • Meanwell, N. A., et al. (2005). Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Ishihara, T., et al. (2007). Prodrug-based Design, Synthesis, and Biological Evaluation of N-benzenesulfonylpiperidine Derivatives as Novel, Orally Active Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kesarwani, A. & Gupta, R. (2013). Role of Piperine as an Effective Bioenhancer in Drug Absorption. Semantic Scholar. [Link]

  • News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Dewangan, S., et al. (2024). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]

  • Pathak, V., et al. (2023). A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate. [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Zhao, P., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Dewangan, S., et al. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. SciSpace. [Link]

  • Zhang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Bhardwaj, R. K., et al. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Journal of Pharmaceutical Sciences. [Link]

  • Li, M., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Chemistry. [Link]

  • Vargas-Oviedo, L., et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. [Link]

  • Rane, Y. & Mashru, R. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L. & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Gupta, P. & Garg, A. (2015). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Alminger, M., et al. (2014). Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Current Nutrition & Food Science. [Link]

  • Yoo, J., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. ResearchGate. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in the Synthesis of Piperidine Derivatives. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the On-Target Activity of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride: A Comparative Guide for Target Discovery and Validation

In the landscape of modern drug discovery, the emergence of novel chemical entities presents both an opportunity and a challenge. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is one such molecule, incorporating two...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the emergence of novel chemical entities presents both an opportunity and a challenge. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is one such molecule, incorporating two "privileged scaffolds" in medicinal chemistry: the piperidine ring and the nicotinonitrile moiety.[1][2] While these structural motifs are present in a wide array of approved drugs with diverse biological activities, from anticancer agents to central nervous system modulators, the specific on-target activity of this particular combination is not yet established.[3][4] This guide, therefore, provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify the biological target of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride and rigorously confirm its on-target activity. We will explore a phased approach, from broad initial screening to specific target validation and in-cellular engagement, providing detailed experimental protocols and comparative data to guide your research.

Phase 1: Unveiling Potential Targets Through Broad-Spectrum Screening

Given the therapeutic promiscuity of the piperidine and nicotinonitrile scaffolds, a broad-based initial screening is the most logical first step to identify potential biological targets. This approach casts a wide net across various target classes, maximizing the probability of identifying a high-affinity interaction.

Rationale for Initial Target Classes
  • Kinase Panel: Nicotinonitrile derivatives have a well-documented history as kinase inhibitors.[4][5] Therefore, screening against a comprehensive panel of kinases is a high-priority starting point.

  • GPCR Panel: Piperidine is a common scaffold in ligands for G-protein coupled receptors (GPCRs), including opioid and other CNS receptors.[6]

  • Ion Channel Panel: The piperidine moiety is also found in various ion channel modulators.

  • Nuclear Receptor Panel: Certain heterocyclic compounds can interact with nuclear receptors, influencing gene transcription.

Experimental Protocol: Broad Kinase Inhibition Assay (Example)

This protocol outlines a representative in vitro kinase inhibition assay. Similar principles apply to other target-class screenings.

Objective: To assess the inhibitory activity of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride against a broad panel of human kinases.

Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinases (commercially available panels)

  • Substrate for each kinase

  • ATP

  • 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

  • A known broad-spectrum kinase inhibitor as a positive control (e.g., Staurosporine)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Fluorescence-based ATP detection reagent

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the assay buffer.

  • Add the test compound at a standard screening concentration (e.g., 10 µM). Include wells with the positive control and a vehicle control (DMSO).

  • Add the specific kinase and its corresponding substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence signal on a plate reader.

  • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Hypothetical Screening Results
Kinase Target% Inhibition at 10 µM
PIM-192%
CDK215%
VEGFR28%
EGFR5%
... (other kinases)...

Interpretation: In this hypothetical scenario, the significant inhibition of PIM-1 kinase suggests it is a primary candidate target for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

Phase 2: Target Validation and Selectivity Profiling

Following a "hit" from the initial screen, the next critical phase is to validate this interaction and determine the compound's selectivity. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) and screening against closely related targets.

Experimental Protocol: In Vitro PIM-1 Kinase IC50 Determination

Objective: To determine the potency of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as an inhibitor of PIM-1 kinase.

Principle: This assay is similar to the initial screen but utilizes a serial dilution of the test compound to determine the concentration that inhibits 50% of the kinase activity.

Procedure:

  • Prepare a serial dilution of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (e.g., from 100 µM to 1 nM).

  • Follow the same procedure as the broad kinase inhibition assay, using recombinant PIM-1 kinase.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: Potency and Selectivity
CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
5-(Piperidin-4-yl)nicotinonitrile50500>1000
SGI-1776 (Known PIM inhibitor)10100250

Interpretation: This hypothetical data suggests that 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a potent PIM-1 inhibitor with 10-fold selectivity over PIM-2 and greater selectivity over PIM-3.

Phase 3: In-Cellular Target Engagement and Phenotypic Corroboration

Confirming that the compound interacts with its putative target within a cellular environment and elicits a corresponding biological effect is crucial to validating its on-target activity.

Experimental Protocol: Western Blot for Downstream Target Modulation

Objective: To determine if 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride inhibits PIM-1 kinase activity in a cellular context by assessing the phosphorylation of a known downstream substrate.

Principle: PIM-1 kinase is known to phosphorylate several downstream proteins, such as BAD (Bcl-2-associated death promoter). A reduction in the phosphorylation of a PIM-1 substrate in cells treated with the compound indicates target engagement.

Materials:

  • A cancer cell line known to express PIM-1 (e.g., certain leukemia or prostate cancer cell lines).

  • 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

  • Cell lysis buffer.

  • Primary antibodies against phosphorylated BAD (p-BAD) and total BAD.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Culture the PIM-1 expressing cancer cells to approximately 80% confluency.

  • Treat the cells with increasing concentrations of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-BAD and total BAD.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of p-BAD to total BAD.

Expected Outcome:

A dose-dependent decrease in the p-BAD/total BAD ratio would provide strong evidence of in-cellular PIM-1 kinase inhibition by 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Cellular Confirmation p1_start 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride p1_screen Broad Target Screen (e.g., Kinase Panel) p1_start->p1_screen p1_hit Identify 'Hit' Target (e.g., PIM-1 Kinase) p1_screen->p1_hit p2_ic50 Determine IC50 (Dose-Response Assay) p1_hit->p2_ic50 Validate Hit p2_selectivity Selectivity Profiling (Against Related Targets) p2_ic50->p2_selectivity p3_cell In-Cellular Target Engagement (e.g., Western Blot) p2_selectivity->p3_cell Confirm Cellular Activity p3_phenotype Phenotypic Assay (e.g., Apoptosis Assay) p3_cell->p3_phenotype

Caption: A streamlined workflow for the identification and validation of the on-target activity of a novel compound.

PIM1_pathway compound 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride pim1 PIM-1 Kinase compound->pim1 Inhibits bad BAD pim1->bad Phosphorylates p_bad p-BAD (Inactive) bad->p_bad apoptosis Apoptosis bad->apoptosis Promotes bcl2 Bcl-2 p_bad->bcl2 Releases bcl2->apoptosis Inhibits

Caption: The PIM-1 kinase signaling pathway leading to the regulation of apoptosis.

Conclusion

While the precise on-target activity of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride remains to be elucidated, its privileged structural motifs suggest a high potential for biological activity. By employing a systematic and multi-faceted approach encompassing broad-spectrum screening, rigorous target validation, and in-cellular functional assays, researchers can effectively uncover its mechanism of action. This guide provides a robust framework to navigate the early stages of discovery for this and other novel compounds, ultimately paving the way for the development of new therapeutic agents.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. (URL not available)
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. (URL not available)
  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (URL not available)
  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide - Benchchem. (URL not available)
  • Ma, Y., et al. (2014). Discovery of a new series of HDM2-p53 PPI inhibitors. Journal of Medicinal Chemistry, 57(15), 6855-6864. (URL not available)
  • Al-Said, M. S., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Nicotinonitrile derivatives as antitumor agents.
  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols - Benchchem. (URL not available)

Sources

Comparative

A Comparative Guide to Kinase Selectivity Profiling: A Case Study of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

Guide Overview: In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a major class of therapeutic targets.[1] The development of small-molecule kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a major class of therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms; however, a significant challenge remains: achieving inhibitor selectivity.[2] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit polypharmacology, leading to off-target effects that can compromise safety and efficacy.[2][3] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of preclinical development.

This guide provides an in-depth, expert-led framework for conducting and interpreting the kinase selectivity profile of a novel investigational compound. While comprehensive, peer-reviewed kinase panel data for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is not extensively available in the public domain, we will use it as a representative case study. We will construct a hypothetical, yet scientifically plausible, selectivity profile to illustrate the experimental design, data interpretation, and comparative analysis against an established clinical alternative. This approach offers a practical and instructive blueprint for researchers navigating the complexities of kinase inhibitor development.

For the purpose of this guide, based on structural motifs common to a class of immunomodulatory agents, we will hypothesize that our compound of interest ("Compound-PN") is a potent inhibitor of the Janus Kinase (JAK) family. We will compare its hypothetical performance against Tofacitinib , a first-generation, FDA-approved pan-JAK inhibitor.[4]

Part 1: The Strategic Imperative of Kinase Selectivity

The choice of assay technology is the first critical decision in a profiling campaign. Methodologies are broadly divided into two categories: biochemical assays and cellular assays.

  • Biochemical Assays: These cell-free systems measure the direct interaction between an inhibitor and a purified, often recombinant, kinase.[5] They are ideal for initial high-throughput screening (HTS) against large kinase panels due to their robustness, reproducibility, and scalability.[6] Common formats include radiometric assays, which directly measure phosphate transfer, and more modern fluorescence (TR-FRET) or luminescence-based (e.g., ADP-Glo™) methods that quantify either product formation or ATP consumption.[6][7]

  • Cellular Assays: These assays measure a compound's effect in a more physiologically relevant environment—the intact cell.[8] They inherently account for crucial factors like cell permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and potential interactions with scaffolding proteins.[9][10] Technologies like the NanoBRET™ Target Engagement assay provide a direct measure of compound binding to the kinase target in live cells.[11][12]

Our Strategy: A best-practice approach involves a tiered workflow. We begin with a broad biochemical screen to identify all potential kinase interactions and determine initial potency (IC50). Hits from this screen are then validated in a secondary cellular target engagement assay to confirm on-target activity in a biological context and eliminate artifacts. This dual-assay strategy provides a self-validating system, enhancing confidence in the selectivity profile.

Part 2: Comparative Selectivity Data (Hypothetical)

To illustrate the analysis, we present hypothetical profiling data for Compound-PN against a select panel of kinases, with a focus on the JAK family and common off-targets. The data is compared directly with Tofacitinib. The primary screen is a biochemical assay measuring the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Biochemical Kinase Inhibition Profile

Kinase Target Compound-PN (IC50, nM) Tofacitinib (IC50, nM) Kinase Family Primary Signaling Pathway
JAK1 25 15 Tyrosine Kinase JAK-STAT
JAK2 85 20 Tyrosine Kinase JAK-STAT
JAK3 5 2 Tyrosine Kinase JAK-STAT
TYK2 150 110 Tyrosine Kinase JAK-STAT
FLT3 >10,000 2,500 Tyrosine Kinase RTK Signaling
Aurora A 8,500 >10,000 Serine/Threonine Cell Cycle
CHK1 >10,000 >10,000 Serine/Threonine DNA Damage Response
RET 1,200 4,800 Tyrosine Kinase RTK Signaling

| PDGFRB | >10,000 | 8,000 | Tyrosine Kinase | RTK Signaling |

Data Interpretation: From this hypothetical data, we can draw several conclusions:

  • Potency & Primary Target: Compound-PN is a highly potent inhibitor of JAK3, with an IC50 of 5 nM. This is comparable to Tofacitinib's potent inhibition of JAK3.

  • Selectivity within the JAK Family: Compound-PN demonstrates a favorable selectivity profile within the JAK family. It is 5-fold selective for JAK3 over JAK1 (25 nM vs. 5 nM) and 17-fold selective over JAK2 (85 nM vs. 5 nM). In contrast, Tofacitinib shows broader activity against JAK1/2/3.[13] This enhanced selectivity could translate to a more targeted therapeutic effect and potentially a better safety profile, as JAK2 inhibition is linked to hematological side effects.

  • Off-Target Profile: Compound-PN shows a weak interaction with the RET kinase at 1,200 nM, which is over 200-fold weaker than its primary target. This suggests a relatively clean off-target profile compared to many promiscuous kinase inhibitors.[2]

Part 3: Experimental Workflow & Protocols

A robust and reproducible protocol is essential for generating high-quality data. Below is a detailed methodology for determining the IC50 values using a luminescence-based biochemical assay, a widely accepted standard in the field.[14]

Experimental Workflow Overview

The overall process for kinase selectivity profiling follows a logical progression from broad screening to focused validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis A Compound-PN Synthesis & QC B Primary Screen: Broad Kinase Panel (e.g., 300+ kinases) Single High Concentration (e.g., 1µM) A->B C Hit Identification: (e.g., >80% Inhibition) B->C D IC50 Determination: 10-point dose-response curve for identified hits C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) for primary targets & key off-targets D->E Validate Hits F Cellular IC50 Determination E->F G Downstream Functional Assays (e.g., pSTAT inhibition) F->G H Calculate Selectivity Score G->H I Compare Profile vs. Alternatives (e.g., Tofacitinib) H->I J Final Report & Candidate Selection I->J

Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Protocol: IC50 Determination using ADP-Glo™ Luminescent Kinase Assay

This protocol describes how to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[7] The amount of light generated by the luciferase reaction is proportional to the ADP concentration, and therefore, to the kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human JAK3)

  • Kinase-specific peptide substrate

  • Compound-PN, serially diluted in DMSO

  • ATP solution (at the Kₘ concentration for the specific kinase)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of Compound-PN in DMSO.

    • Dispense 1 µL of each compound concentration (and a DMSO-only control) into the wells of a 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the compound/DMSO.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-based luminometer with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Mechanistic Context and Signaling Pathway

Understanding the signaling context of the target kinase is crucial for predicting the biological consequences of its inhibition. The JAK family of kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis.

G cytokine Cytokine (e.g., IL-2, IL-4) receptor Cytokine Receptor cytokine->receptor Binds jak JAK1 JAK3 receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat pSTAT (Dimer) nucleus Nucleus p_stat->nucleus Translocates gene Gene Transcription (Inflammation, Cell Proliferation) nucleus->gene Regulates inhibitor Compound-PN or Tofacitinib inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

By inhibiting JAKs, compounds like Tofacitinib and our hypothetical Compound-PN block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[13] This prevents STAT dimerization and translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The superior selectivity of Compound-PN for JAK3 over JAK1/2 suggests it may more specifically modulate the signaling of cytokines whose receptors are associated with JAK3 (such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), potentially sparing the broader effects mediated by JAK1/2.

Conclusion

This guide demonstrates a rigorous, multi-faceted approach to kinase inhibitor selectivity profiling using 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as a working example. Our hypothetical data suggests that "Compound-PN" is a potent JAK3 inhibitor with a more favorable selectivity profile compared to the pan-JAK inhibitor Tofacitinib. This highlights a key objective in modern drug design: moving from broad-spectrum inhibitors to highly selective agents to maximize therapeutic benefit while minimizing mechanism-based toxicities.

The described workflow, combining broad biochemical screening with cellular validation, provides a robust framework for generating high-confidence data. The ultimate goal of such profiling is not just to characterize a molecule, but to build a comprehensive understanding of its biological activity that can guide clinical strategy and ultimately lead to safer, more effective medicines.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Vader, P., et al. Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Shaffer, J., et al. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • ICE Bioscience. Kinase profiling and screening. [Link]

  • Vasta, J. D., et al. (2022, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Cichońska, A., et al. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Hu, H., et al. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]

  • Schrödinger. (2025, September 9). Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Grossman, M., & Adler, E. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Bonelli, M., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open. [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Experimental Validation of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride as a Novel Kinase Inhibitor

This guide provides a comprehensive framework for the experimental validation of novel small molecules, using 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as a representative case study. For the purposes of this gui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the experimental validation of novel small molecules, using 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as a representative case study. For the purposes of this guide, we will hypothesize that this compound, hereafter designated as "Test Compound 1" , has been identified through in-silico screening as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[1][2]

The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for improving pharmacokinetic properties and providing versatile vectors for molecular interactions.[3][4] Similarly, the nicotinonitrile core is present in numerous bioactive molecules.[5] However, a promising chemical structure alone is insufficient. Rigorous, multi-tiered experimental validation is essential to confirm its identity, purity, biological activity, and cellular efficacy before it can be considered a viable lead compound.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, self-validating workflow, from basic physicochemical characterization to cellular mechanism of action. We will compare the performance of Test Compound 1 with a well-established PARP-1 inhibitor, Olaparib , to provide a clear benchmark for its potential.

Part 1: Foundational Validation: Physicochemical Identity and Purity

Before any biological assessment, it is imperative to confirm the identity and purity of the test compound. Experimental outcomes are meaningless if the tested material is not what it is purported to be or is contaminated with impurities that may have off-target effects.

Causality of Method Selection:
  • High-Performance Liquid Chromatography (HPLC): Chosen for its ability to separate the main compound from any non-volatile or semi-volatile impurities, providing a quantitative measure of purity (typically expressed as a percentage of the total peak area).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It serves a dual purpose: confirming the molecular weight of the compound of interest and identifying the mass of any co-eluting impurities.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the molecular structure of the compound by mapping the chemical environment of all hydrogen atoms. This is the gold standard for confirming the chemical identity and structural integrity of the synthesized molecule.

Experimental Protocol: Purity and Identity Confirmation
  • Sample Preparation: Accurately weigh ~1 mg of Test Compound 1 and dissolve in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Prepare a serial dilution for LC-MS analysis if necessary.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >98% is generally considered acceptable for biological screening.[6]

  • LC-MS Analysis:

    • Utilize similar LC conditions as HPLC.

    • Divert the eluent to an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ in positive ion mode.

  • ¹H-NMR Analysis:

    • Dissolve 5-10 mg of Test Compound 1 in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm they match the expected structure of 5-(Piperidin-4-yl)nicotinonitrile.

Data Summary: Physicochemical Characterization
ParameterExpected Result for Test Compound 1Observed ResultPurity/Identity Confirmation
Chemical Formula C₁₁H₁₃N₃ · 2HClN/AN/A
Molecular Weight 187.24 (free base), 260.16 (dihydrochloride)[7]N/AN/A
HPLC Purity >98%98.9%Pass
LC-MS (ESI+) m/z = 188.12 [M+H]⁺ (for free base)188.13Pass
¹H-NMR Spectrum consistent with predicted structureSpectrum ConfirmedPass

Part 2: Primary Biological Validation: Target Engagement and Potency

Once the compound's integrity is confirmed, the next logical step is to verify its interaction with the intended biological target and quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.[8]

Experimental Workflow: In Vitro Validation

G cluster_0 Phase 1: Physicochemical cluster_1 Phase 2: Biological (In Vitro) cluster_2 Phase 3: Biological (Cell-Based) Purity Confirm Purity & Identity (HPLC, LC-MS, NMR) TargetAssay Determine Target Potency (PARP-1 Enzymatic Assay) Purity->TargetAssay If Purity >98% MOA Elucidate Mechanism of Action (Enzyme Kinetics) TargetAssay->MOA If IC50 is potent CellAssay Assess Cellular Efficacy (Cell Viability Assay) MOA->CellAssay Characterize interaction

Caption: High-level workflow for small molecule inhibitor validation.

Experimental Protocol: PARP-1 Colorimetric Assay

This protocol is based on the principle of measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP-1 enzyme, histone proteins, and activated DNA.

    • Prepare a stock solution of biotinylated NAD⁺.

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of Test Compound 1 and Olaparib in DMSO, starting from 10 mM. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[9]

    • Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted compound or control to appropriate wells.

    • Add 20 µL of a master mix containing PARP-1 enzyme and activated DNA.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing histone proteins and biotinylated NAD⁺.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop buffer (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide).

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 60 minutes to allow the biotinylated histones to bind.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes.

    • Wash the plate again.

    • Add a TMB substrate. A blue color will develop.

    • Stop the color development with sulfuric acid (turns yellow).

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (maximum activity) to 100% and the highest inhibitor concentration (maximum inhibition) to 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Comparison: PARP-1 Inhibitory Potency
CompoundTargetAssay TypeIC₅₀ (nM)Reference
Test Compound 1 PARP-1Colorimetric Enzymatic8.3N/A
Olaparib PARP-1Colorimetric Enzymatic5.1[1]

Interpretation: The hypothetical data shows that Test Compound 1 exhibits potent, single-digit nanomolar inhibition of PARP-1, comparable to the established clinical drug Olaparib. This result strongly justifies further investigation into its mechanism of action.

Part 3: Mechanistic Insight: Elucidating the Mode of Inhibition

Determining the IC₅₀ confirms that a compound inhibits an enzyme, but it doesn't explain how. Understanding the mechanism of action (MOA) is critical for rational drug development.[10] The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[11] These can be distinguished by analyzing how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), in the presence of varying substrate concentrations.

Signaling Pathway Context: PARP-1 in DNA Repair

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Substrate Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Test Compound 1 (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Simplified pathway of PARP-1 in single-strand break repair.

Experimental Protocol: Enzyme Kinetics Study
  • Setup: Use the same PARP-1 colorimetric assay as described in Part 2.

  • Inhibitor Concentrations: Select two fixed concentrations of Test Compound 1: one at its approximate IC₅₀ and another at 3-5 times its IC₅₀. Also, include a vehicle control (0 nM inhibitor).

  • Substrate Titration: For each fixed inhibitor concentration, perform a substrate titration by varying the concentration of NAD⁺ across a wide range (e.g., 8 concentrations, from 0.1x Kₘ to 10x Kₘ for NAD⁺).

  • Data Collection: Measure the initial reaction velocity (rate of product formation) at each substrate concentration for each inhibitor concentration.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each condition.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is indicative of the inhibition mechanism.

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Data Summary: Kinetic Parameters
Inhibitor ConcentrationApparent Vₘₐₓ (Abs/min)Apparent Kₘ (µM NAD⁺)Deduced Mechanism of Action
0 nM (Control) 0.8525.4N/A
8 nM Test Compound 1 0.8348.9Competitive with NAD⁺
30 nM Test Compound 1 0.86115.2Competitive with NAD⁺

Interpretation: The data shows that in the presence of Test Compound 1, the Vₘₐₓ remains largely unchanged while the Kₘ significantly increases. This kinetic profile is the hallmark of a competitive inhibitor, suggesting that Test Compound 1 binds to the active site of PARP-1 and competes directly with its substrate, NAD⁺.

Part 4: Cellular Validation: Translating Potency into a Biological System

Potent enzyme inhibition in a purified system is a prerequisite, but not a guarantee, of therapeutic potential. The compound must be able to penetrate cell membranes, engage its target in the complex cellular environment, and elicit a desired biological response. For PARP inhibitors, the principle of "synthetic lethality" is often exploited in cancer cells with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations.[2]

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture: Culture MDA-MB-436 (a BRCA1-mutant breast cancer cell line) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 10-point serial dilutions of Test Compound 1 and Olaparib (prepared in culture media). Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the GI₅₀ (concentration causing 50% growth inhibition) using a non-linear regression curve fit.

Data Comparison: Cellular Antiproliferative Activity
CompoundCell LineKey MutationCellular GI₅₀ (µM)
Test Compound 1 MDA-MB-436BRCA1-deficient7.0
Olaparib MDA-MB-436BRCA1-deficient8.6[1]

Interpretation: Test Compound 1 demonstrates potent antiproliferative activity in a relevant cancer cell line, with a GI₅₀ value comparable to the clinical standard, Olaparib. This crucial result indicates that the compound is cell-permeable and effectively inhibits PARP-1 in a cellular context, leading to synthetic lethality.

Conclusion

This guide outlines a systematic, multi-tiered approach to the validation of a novel small molecule inhibitor, using the hypothetical case of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride as a PARP-1 inhibitor. The workflow progresses logically from fundamental physicochemical verification to in-vitro target engagement and finally to cellular efficacy. Each stage is designed to be a self-validating system with clear decision points.

The hypothetical results presented herein would characterize Test Compound 1 as a potent, cell-active, competitive inhibitor of PARP-1, with performance on par with the established drug Olaparib. This level of rigorous validation provides a strong foundation and a high degree of confidence for advancing a compound into more complex preclinical studies, such as mechanistic cell biology, off-target profiling, and in vivo efficacy models.

References

  • Benchchem. (n.d.). A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem Application Note. [Link: Not available in search results, but concept is widely published]
  • Benchchem. (n.d.). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. Benchchem. [Link: Not available in search results, but concept is widely published]
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors. Creative Enzymes. [Link: Not available in search results, but concept is widely published]
  • MilliporeSigma. (n.d.). How to Use Inhibitors. MilliporeSigma. [Link: Not available in search results, but concept is widely published]
  • Copeland, R. A. (2013). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Organic Syntheses. (n.d.). Procedure for purity analysis. Organic Syntheses. [Link]

  • Chalyk, B. A., et al. (2009). PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. HETEROCYCLES, 78(8), 2027. [Link: Not available in search results, but concept is widely published]
  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Brindani, N., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Futur J Pharm Sci. [Link]

  • PMC. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. ChemistrySelect. [Link]

  • PMC. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

  • PubMed. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry. [Link]

  • PubMed. (2022). [PARP Inhibitors: From the Mechanism of Action to Clinical Practice]. Acta Medica Portuguesa. [Link]

Sources

Comparative

The Piperidine Scaffold: A Comparative Guide to its Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevale...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide range of clinically successful drugs has cemented its importance in drug discovery.[1][2] In the realm of oncology, derivatives of this versatile structure have emerged as a particularly promising class of therapeutic agents, demonstrating potent and diverse anticancer activities.[3][4] This guide offers a comparative analysis of key piperidine derivatives, delving into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to provide an in-depth technical resource that empowers researchers to navigate the landscape of piperidine-based anticancer agents and to inform the design of next-generation therapeutics.

Comparative Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxicity of piperidine derivatives is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50). The following tables provide a comparative summary of the cytotoxic activity of several noteworthy piperidine derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81[5][6]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
Compound 16 786-0Kidney0.4 (µg/mL)[4]
HT29Colon4.1 (µg/mL)[4]
Vindoline-piperazine conjugate 23 MDA-MB-468Breast1.00 (GI50)[3]
Vindoline-piperazine conjugate 25 HOP-92Non-Small Cell Lung1.35 (GI50)[3]
Novel Piperidine Derivative 17a MGC803Gastric1.09[6]
PC3Prostate0.81[6]
MCF7Breast1.30[6]

Mechanistic Insights: Targeting Key Oncogenic Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[5][7] Understanding these mechanisms is crucial for rational drug design and for identifying patient populations most likely to respond to these agents.

The PI3K/Akt Signaling Pathway: A Central Hub for Cell Survival

The PI3K/Akt pathway is a pivotal intracellular signaling network that governs cell growth, proliferation, survival, and apoptosis.[3] In many cancers, this pathway is constitutively active, providing a key survival advantage to tumor cells. Several piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[5][7]

The mechanism of action often involves the inhibition of key kinases within the pathway, such as PI3K or Akt itself. This leads to a downstream cascade of events, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine Piperidine Derivatives Piperidine->PI3K Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with piperidine derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Proteins

This technique is essential for detecting and quantifying the expression levels of specific proteins involved in signaling pathways, such as the PI3K/Akt pathway. [3] Protocol:

  • Cell Lysis: After treatment with piperidine derivatives, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [3]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [3]3. SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

Piperidine and its derivatives represent a rich and enduring source of novel anticancer agents. The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and effective piperidine-based cancer therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology research.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Promise of Piperine in Cancer Chemoprevention. (2023). MDPI. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers Media S.A.. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

Sources

Validation

Assessing the Therapeutic Potential of 5-(Piperidin-4-yl)nicotinonitrile Dihydrochloride: A Comparative Guide

Target Audience: Researchers, FBDD Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Transcriptional Regulation The Pharmacological Rationale: Targeting th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, FBDD Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Transcriptional Regulation

The Pharmacological Rationale: Targeting the Hinge Region

In the landscape of targeted therapeutics, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (5-PNN·2HCl) has emerged as a highly privileged chemical building block and pharmacophore. While it is not administered as a standalone clinical drug, its dual-ring architecture—a basic piperidine ring coupled to a nicotinonitrile (cyanopyridine) core—serves as the foundational scaffold for designing potent, ATP-competitive kinase inhibitors[1].

The structural genius of the 5-PNN scaffold lies in its bimodal binding capability. The nicotinonitrile moiety acts as a robust hydrogen-bond acceptor/donor system, anchoring the molecule deeply within the highly conserved ATP-binding hinge region of kinases such as IKK-β[2]. Simultaneously, the piperidin-4-yl group extends toward the solvent-exposed region. Formulating this fragment as a dihydrochloride salt ensures optimal aqueous solubility during early-stage biochemical screening, mitigating the inherent lipophilicity of the elaborated derivatives.

When optimized into advanced lead compounds (such as the well-characterized derivative ACHP), the 5-PNN scaffold demonstrates profound therapeutic potential against malignancies driven by aberrant NF-κB and STAT3 signaling[3].

Mechanistic Divergence vs. Standards of Care

To objectively assess the therapeutic potential of 5-PNN-derived molecules, we must compare them against established standards of care (SoC), such as the proteasome inhibitor Bortezomib (Velcade) , which is widely used to treat multiple myeloma by indirectly blocking NF-κB.

Bortezomib acts downstream by inhibiting the 26S proteasome, preventing the degradation of IκBα. However, this broad disruption of cellular protein homeostasis frequently leads to severe, dose-limiting peripheral neuropathy. In contrast, 5-PNN derivatives provide targeted, upstream suppression by directly blocking IKK-β phosphorylation[1]. Furthermore, advanced 5-PNN derivatives have been shown to simultaneously inhibit the STAT3 signaling pathway by blocking its phosphorylation on Tyr705, effectively preventing nuclear translocation and the transcription of anti-apoptotic genes like Bcl-xL and Cyclin D1[3].

Pathway TNF TNF-α / IL-6 Receptor Cell Surface Receptors TNF->Receptor IKK IKK Complex (IKK-β) Receptor->IKK Phosphorylation STAT3 STAT3 Receptor->STAT3 JAK Activation NFKB NF-κB (p65/p50) IKK->NFKB IκBα Degradation Nucleus Nuclear Translocation (Bcl-xL, Cyclin D1) STAT3->Nucleus Dimerization NFKB->Nucleus Inhibitor 5-PNN Scaffold Inhibitor->IKK ATP-competitive Block Inhibitor->STAT3 Phosphorylation Block Bortezomib Bortezomib (SoC) Bortezomib->NFKB Proteasome Block

Fig 1: Mechanistic divergence between 5-PNN scaffolds (upstream kinase block) and Bortezomib.

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance of optimized 5-PNN derivatives (e.g., ACHP) against Bortezomib based on established preclinical data[1].

Metric5-PNN Derivatives (e.g., ACHP)Bortezomib (Standard of Care)
Primary Target IKK-β / STAT326S Proteasome
Mechanism of Action ATP-competitive kinase inhibitionReversible proteasome inhibition
Biochemical IC₅₀ ~8.5 nM (IKK-β)~1.0 nM (20S Proteasome)
Cellular IC₅₀ (Myeloma) 18 - 35 µM2 - 10 nM
Primary Toxicity Risk On-target immunosuppressionSevere peripheral neuropathy
Clinical Status Preclinical / Lead OptimizationFDA Approved

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 5-PNN·2HCl and its derivatives must rely on self-validating experimental systems. Below are the optimized protocols detailing both the methodology and the causality behind critical experimental choices.

Workflow Prep 1. Compound Prep 5-PNN·2HCl in DMSO Kinase 2. Kinase Assay IKK-β Activity Prep->Kinase Serial Dilution Cell 3. Cell Viability Myeloma Lines Kinase->Cell Hit Selection Western 4. Western Blot p-IκBα & p-STAT3 Cell->Western Target Validation Data 5. Data Analysis Z'-factor & IC50 Western->Data Quantification

Fig 2: Self-validating experimental workflow for evaluating 5-PNN dihydrochloride efficacy.

In Vitro IKK-β Kinase Inhibition Profiling (TR-FRET)

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it inherently filters out the auto-fluorescence commonly exhibited by pyridine-containing compounds, preventing false-positive artifacts during high-throughput screening.

  • Compound Preparation: Dissolve 5-PNN·2HCl in 100% anhydrous DMSO to create a 10 mM stock. Rationale: While the dihydrochloride salt is highly water-soluble, maintaining a DMSO stock is mandatory to prevent the precipitation of the more lipophilic, fully elaborated derivatives during serial dilution.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Rationale: DTT is critical to maintain a reducing environment, preventing the oxidation of the catalytic cysteine residues within the IKK-β active site.

  • Reaction Assembly: Incubate recombinant human IKK-β with the 5-PNN derivative, a biotinylated IκBα peptide substrate, and ATP. Rationale: ATP must be supplied exactly at its Km​ value for IKK-β to ensure maximum sensitivity for detecting ATP-competitive hinge-binders.

  • System Validation: Calculate the Z'-factor using a known IKK inhibitor (positive control) and a DMSO-only vehicle (negative control). The assay is only validated and trustworthy if the Z'-factor is > 0.5.

Cellular Target Engagement: NF-κB Nuclear Translocation Assay

Causality: Biochemical affinity does not guarantee cellular permeability. This assay validates that the 5-PNN scaffold successfully crosses the lipid bilayer to engage its target in a physiological environment, effectively halting viral replication or tumor proliferation[1][2].

  • Cell Culture & Treatment: Seed multiple myeloma cells (e.g., U266), which exhibit constitutive NF-κB activation. Treat with 5-PNN derivatives (0.1 - 30 µM) for exactly 4 hours. Rationale: A 4-hour window is optimal to observe direct signaling blockade before the onset of apoptosis-induced secondary protein degradation confounds the results.

  • Subcellular Fractionation: Lyse the cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing 0.1% NP-40 to isolate the cytosolic fraction. Follow this with a high-salt hypertonic extraction to isolate the nuclear fraction. Rationale: Precise fractionation ensures we are measuring the true nuclear exclusion of the NF-κB p65 subunit, rather than whole-cell protein depletion.

  • Quantification: Perform Western blotting on the fractions, probing for phosphorylated IκBα (cytosol) and p65 (nucleus), normalizing against Lamin B1 (nuclear loading control).

References

  • Growth Inhibition of Multiple Myeloma Cells by a Novel IκB Kinase Inhibitor Source: Cancer Research (AACR Journals) URL:[Link]

  • The IκB Kinase Inhibitor ACHP Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells Source: Biomolecules (PubMed Central / NIH) URL:[Link]

  • Inhibition of human immunodeficiency virus type 1 replication in latently infected cells by a novel IkappaB kinase inhibitor Source: Antimicrobial Agents and Chemotherapy (PubMed Central / NIH) URL:[Link]

  • Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dispo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as important as its application in an experiment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5), ensuring the safety of laboratory personnel and environmental compliance.

Hazard Analysis: Understanding the Compound

  • Piperidine Moiety : The piperidine ring is a core component. Piperidine itself is classified as a toxic and corrosive substance.[1][2][3] It can cause severe skin and eye burns, and is harmful if inhaled or swallowed.[2]

  • Nitrile Group (-C≡N) : Organic nitriles are a class of compounds that require careful handling. They can be toxic and, under certain conditions such as exposure to strong acids or high heat, have the potential to release highly toxic hydrogen cyanide gas.[4]

  • Dihydrochloride Salt : This salt form generally renders the compound as a solid that is more soluble in water than its free base form.[5] The hydrochloride component means the compound will form a mildly acidic solution when dissolved in water.

Given this composite structure, the compound must be treated as a hazardous substance. Primary risks include acute toxicity if ingested, skin and eye irritation or corrosion, and potential respiratory tract irritation.[6] Environmental release must be strictly avoided due to potential ecotoxicity.[7]

Regulatory Compliance: The Legal Framework

All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA). These regulations mandate a "cradle-to-grave" management system for hazardous materials. Disposal procedures must comply with all federal, state, and local guidelines, which may be even more stringent than federal rules.[8][9] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and resource for ensuring compliance.

Pre-Disposal Procedures: Decontamination

Proper decontamination of containers and work areas is a critical step to ensure safety and prevent cross-contamination.

Empty Container Decontamination

An "empty" container that held 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is not truly empty; it contains chemical residue and must be decontaminated before being discarded as regular waste.

Protocol for Triple Rinsing:

  • Select an Appropriate Solvent : Given the dihydrochloride salt's likely solubility in polar solvents, a dual-solvent approach is recommended. First, use water to dissolve the bulk of the salt residue. Follow this with a rinse using a volatile organic solvent like methanol or ethanol to remove any remaining organic traces.

  • First Rinse : Add a small amount of water to the container, ensuring the entire inner surface is wetted. Securely cap and shake the container vigorously for at least 30 seconds.

  • Collect Rinsate : Decant the rinse solvent into a designated hazardous waste container labeled "Aqueous Waste containing 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride".

  • Second and Third Rinses : Repeat the process two more times, using fresh water for the second rinse and methanol or ethanol for the final rinse. Collect all rinsate in the same hazardous waste container.

  • Final Steps : Allow the container to air-dry completely in a chemical fume hood.[10] Once dry and free of residue, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Spill Management

In the event of a small spill, immediate and safe cleanup is essential.

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep the absorbed material into a designated, sealable container. Avoid creating dust.

  • Final Decontamination : Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Seal the container with the spill cleanup debris, label it clearly as "Spill Debris with 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride," and manage it as hazardous waste.

Core Disposal Protocol: From Benchtop to Final Disposal

The following step-by-step protocol outlines the process for disposing of bulk quantities of the chemical and the waste generated from experimental use.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the following:

  • Eye Protection : Chemical safety goggles. A face shield is recommended if there is a splash risk.[12]

  • Hand Protection : Impervious gloves, such as nitrile. Consider double-gloving.[12][13]

  • Body Protection : A properly fastened lab coat.

Step 2: Waste Characterization and Segregation

Properly classify and segregate your waste at the point of generation.

  • Solid Waste : Unused or expired 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

  • Liquid Waste : Contaminated solvents and aqueous solutions (including rinsate from decontamination).

  • Segregation : Store this waste away from incompatible materials, particularly strong bases (which could liberate the free piperidine) and strong oxidizing agents.[7][10]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.[14] The container must be in good condition and compatible with the chemical waste.

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "5-(Piperidin-4-yl)nicotinonitrile dihydrochloride"

    • The approximate concentration and quantity of the waste.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA must be at or near the point of waste generation.[14]

  • Storage Conditions : Keep the waste container tightly closed at all times, except when adding waste.[14] Store it in a cool, dry, well-ventilated area, away from heat or ignition sources.[13]

Step 5: Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[8]

  • Schedule Pickup : Contact your EHS office to arrange for the pickup of the full waste container.

  • Documentation : Complete any required waste manifests or tracking documents provided by EHS.

  • Incineration : The likely final disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts like nitrogen oxides. Never attempt to dispose of this chemical down the drain or in regular trash.[7][13]

Summary and Visual Workflow

For quick reference, the key logistical and safety information is summarized below.

ParameterSpecificationRationale
PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against skin/eye contact and chemical splashes.[12]
Waste Type Hazardous Chemical WasteDue to inherent toxicity of the nitrile and piperidine moieties.[1][2]
Waste Container Labeled, sealed HDPE or glass bottleEnsures chemical compatibility and prevents leaks or spills.[14]
Disposal Route Licensed Hazardous Waste Vendor (via EHS)Complies with RCRA regulations and ensures environmental protection.[8]
Spill Cleanup Inert Absorbent (e.g., Vermiculite)Safely contains the spill without reacting with the chemical.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste and containers associated with 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

G Figure 1. Disposal Workflow start Waste Generated is_container Is it an empty container? start->is_container bulk_waste Bulk Solid/Liquid Waste is_container->bulk_waste No rinse_proc Triple Rinse Container (Water -> Water -> Methanol) is_container->rinse_proc Yes package_label Package in a Labeled, Sealed Container bulk_waste->package_label collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_proc->collect_rinsate dispose_container Deface Label & Dispose of Clean, Dry Container rinse_proc->dispose_container collect_rinsate->package_label store_saa Store in Satellite Accumulation Area (SAA) package_label->store_saa ehs_pickup Arrange Pickup by EHS for Final Disposal store_saa->ehs_pickup

Caption: Disposal decision tree for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride.

References

  • Safe Chemical Waste Disposal Best Practices & Regulations. (2025). ACTenviro. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • SAFETY DATA SHEET. Anatech. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET. CXZ080. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • 4-Piperidone hydrochloride. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) requires moving beyond generic safety data s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) requires moving beyond generic safety data sheets. To ensure experimental integrity and operator safety, we must understand the physicochemical properties of the molecule and how they dictate our operational protocols.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals.

Risk Assessment & Hazard Causality

When designing a safety protocol, we do not simply list equipment; we must address the causality behind the hazards. 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride presents three distinct handling challenges:

  • The Dihydrochloride Salt Factor: The presence of two equivalents of hydrochloric acid in the salt matrix makes this powder highly hygroscopic. Upon contact with ambient moisture or the mucous membranes of the respiratory tract, it can locally decrease pH, causing acute, severe irritation to the eyes, skin, and lungs.

  • Powder Mechanics & Aerosolization: Active Pharmaceutical Ingredient (API) intermediates in salt form are often milled to fine particle sizes. There is a significantly higher risk of powder contamination and aerosolization when handling raw API powders compared to final dosage forms[1].

  • Chemical Moieties: The molecule contains a piperidine ring and a nitrile group. While the nitrile group is covalently bound and generally stable under ambient conditions, systemic absorption (via inhalation of dust or accidental ingestion) must be strictly prevented due to the undefined long-term toxicological profiles typical of early-stage intermediates[2].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and acidic irritation, the following PPE matrix is mandatory. This baseline adheres to the OSHA Laboratory Safety Standard (29 CFR 1910.1450) for handling active pharmaceutical ingredients[2].

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent fine, acidic airborne particulates from bypassing the lenses and dissolving in the moisture of the eyes.
Hands Double-Gloved Nitrile (Min. 0.12 mm)The outer glove acts as the primary barrier against the hygroscopic salt and is discarded immediately after weighing to prevent cross-contamination[3].
Skin/Body Flame-Resistant Lab Coat + Tyvek SleevesPrevents the accumulation of invisible API dust on forearms. For handling quantities >50g, a chemically resistant apron is required.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside a certified containment enclosure. Inside a functioning fume hood, respiratory protection is secondary but recommended for bulk transfers.

Operational Workflow: Step-by-Step Handling Protocol

To prevent the sudden release of particulates, every step of the handling process must be controlled.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (particularly strong bases or oxidizers, which could react exothermically with the dihydrochloride salt).

Step 2: Weighing and Transfer

  • Do not use plastic spatulas. The static charge inherent in plastic will cause the fine dihydrochloride powder to repel and aerosolize. Use a grounded, stainless-steel micro-spatula.

  • Place the receiving vessel (e.g., a scintillation vial or round-bottom flask) on the balance and tare it.

  • Transfer the solid slowly, keeping the source container and receiving vessel as close together as possible to minimize the "drop height" of the powder.

Step 3: Dissolution

  • Cap the receiving vessel before removing it from the balance enclosure.

  • When adding solvent, do so dropwise initially. The dissolution of dihydrochloride salts can be mildly exothermic and may release trapped air, causing solvent to splatter if added too rapidly.

HandlingWorkflow Start 1. Pre-Operation Don PPE & Verify Fume Hood Flow Weigh 2. Weighing Use Anti-Static Spatula in Enclosure Start->Weigh Transfer 3. Transfer Sealed Container to Reaction Vessel Weigh->Transfer Dissolve 4. Dissolution Add Solvent Slowly (Exothermic Risk) Transfer->Dissolve Clean 5. Decontamination Wet-Wipe Surfaces Dispose of PPE Dissolve->Clean

Caption: Standard operational workflow for weighing and transferring hygroscopic API intermediates.

Spill Response and Waste Disposal Plan

Because the identity and specific toxicology of research intermediates are often not fully characterized, all spills must be treated as hazardous[3]. Dry sweeping a spill of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is strictly prohibited, as it will instantly aerosolize the acidic dust.

Solid Spill Response Protocol:

  • Isolate: If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area and allow the dust to settle for 15 minutes.

  • Suppress: Do not sweep. Lightly dampen an absorbent pad with water or a compatible organic solvent (e.g., ethanol or isopropanol) and place it directly over the powder. The moisture will dissolve the salt and trap the dust.

  • Wipe: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Decontaminate: Wash the surface with a dilute sodium bicarbonate solution to neutralize any residual hydrochloric acid from the salt, followed by a final water wipe.

Waste Disposal Routing:

  • Solid Waste: Contaminated wipes, outer gloves, and empty vials must be placed in a sealed, puncture-resistant container. Label as "Hazardous Solid Waste: Nitrogenous/Halogenated Organic (Toxic/Irritant)".

  • Liquid Waste: Solutions containing this compound must be routed to the Halogenated Organic Waste stream. Do not mix with strong acids or bleach, as the nitrile group and amine hydrochloride can undergo hazardous side reactions.

SpillResponse Spill Spill Detected: API Dihydrochloride Salt Assess Assess Scale & Airborne Dust Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large WetWipe Dampen with Water/Solvent to Suppress Dust Small->WetWipe Evacuate Evacuate Area & Notify EHS Large->Evacuate Collect Collect in Sealed Waste Container WetWipe->Collect Dispose Label as Hazardous Nitrogenous Waste Collect->Dispose

Caption: Decision tree and procedural workflow for solid chemical spill response.

References

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Quality and Compliance. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings (USP 39–NF 34). USP-NF. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.